S-(4-ethynylphenyl) ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(4-ethynylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCGDCKAJESMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the chemical properties of S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-ethynylphenyl) ethanethioate is a sulfur-containing organic compound featuring a terminal alkyne and a thioester functional group. This unique combination of reactive moieties makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through click chemistry and other coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, compiled from available chemical literature and databases.
Chemical Properties and Identifiers
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(S-acetylthio)-4-ethynylbenzene, 4-ethynyl-1-acetylsulfanylbenzene, Thioacetic acid S-(4-ethynyl-phenyl) ester | [1] |
| CAS Number | 170159-24-7 | [1] |
| Molecular Formula | C₁₀H₈OS | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Calculated PSA | 42.37 Ų | [1] |
| Calculated LogP | 2.3065 | [1] |
Synthesis
The primary synthetic route to this compound involves the desilylation of its trimethylsilyl (TMS) protected precursor, S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (CAS: 170159-17-8)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of TBAF solution (1 M in THF) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for a short period (around 5 minutes).
-
The reaction is quenched by the addition of acetic anhydride and acetic acid.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
A reported yield for this synthesis is approximately 96%.[1]
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, the expected spectral features can be inferred from its structure and comparison with analogous compounds.
-
¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃), aromatic protons in the para-substituted phenyl ring, and a singlet for the terminal alkyne proton (C≡C-H).
-
¹³C NMR: Resonances for the carbonyl carbon of the thioester, the acetyl methyl carbon, the aromatic carbons, and the two sp-hybridized carbons of the ethynyl group are anticipated.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the thioester, the C≡C stretch of the terminal alkyne, and the ≡C-H stretch.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.24 m/z).
Reactivity and Applications in Drug Development
This compound possesses two key reactive sites: the terminal alkyne and the thioester.
-
Terminal Alkyne: This functional group is highly versatile and can participate in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This makes the molecule a useful building block for conjugating to other molecules containing an azide group, such as peptides, proteins, or other small molecules, to create more complex structures. It can also undergo Sonogashira coupling with aryl or vinyl halides.
-
Thioester: The thioester group can be hydrolyzed to the corresponding thiol. Thiols are known for their ability to form strong bonds with gold surfaces, making this compound potentially useful in the development of self-assembled monolayers (SAMs) on gold nanoparticles or surfaces for applications in biosensors and drug delivery systems. The thiol can also be used as a nucleophile in various organic reactions.
Due to its utility as a bifunctional linker and its role in the synthesis of more complex molecules, this compound is a relevant compound for professionals in drug development and medicinal chemistry for the construction of novel therapeutic agents and diagnostic tools.
Logical Relationships and Workflows
Due to the absence of published research on the biological activity or involvement of this compound in specific signaling pathways, a diagrammatic representation of such is not applicable at this time. The primary role of this compound, based on available information, is as a chemical building block. The logical workflow for its use is outlined below.
Caption: Synthetic route and potential applications of this compound.
References
Synthesis of S-(4-ethynylphenyl) ethanethioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic route for S-(4-ethynylphenyl) ethanethioate, a key building block in various fields of chemical research, including materials science and medicinal chemistry. The proposed synthesis is designed to be robust and efficient, taking into account the chemical sensitivities of the functional groups involved.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a thioacetate group. The alkyne moiety allows for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira cross-coupling reactions, enabling its incorporation into larger molecular architectures. The thioacetate group serves as a protected thiol, which can be readily deprotected to reveal a reactive sulfhydryl group, useful for surface anchoring, disulfide bond formation, or as a nucleophile in various organic transformations. This unique combination of functional groups makes it a valuable synthon for the development of novel materials, bioconjugates, and pharmaceutical agents.
Recommended Synthetic Pathway
A multi-step synthetic approach is recommended to circumvent potential side reactions and ensure a high overall yield. Direct Sonogashira coupling of an aryl halide containing a thioacetate group is often problematic due to the sensitivity of the thioester functionality to the palladium catalyst and reaction conditions, which can lead to undesired side products.[1] Therefore, a more reliable strategy involves the introduction of the thioacetate group in the final steps of the synthesis.
The proposed three-step synthesis commences with a Sonogashira coupling of a suitable 4-substituted-iodobenzene with a protected acetylene, followed by deprotection and subsequent conversion to the final thioacetate product.
Overall Synthetic Scheme
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)aniline
This step involves a palladium-catalyzed Sonogashira coupling reaction between 4-iodoaniline and trimethylsilylacetylene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodoaniline | 219.04 | 10.0 g | 45.6 mmol |
| Trimethylsilylacetylene | 98.22 | 5.4 g (7.8 mL) | 55.0 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.80 g | 1.14 mmol |
| Copper(I) iodide | 190.45 | 0.43 g | 2.26 mmol |
| Triethylamine (Et₃N) | 101.19 | 150 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
To a dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodoaniline (10.0 g, 45.6 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.80 g, 1.14 mmol), and copper(I) iodide (0.43 g, 2.26 mmol).
-
Add anhydrous tetrahydrofuran (100 mL) and triethylamine (150 mL) to the flask.
-
Stir the mixture at room temperature to dissolve the solids.
-
Slowly add trimethylsilylacetylene (7.8 mL, 55.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Resuspend the residue in diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)aniline as a solid.
Expected Yield: 80-90%
Step 2: Synthesis of 4-Ethynylaniline
This step involves the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-((Trimethylsilyl)ethynyl)aniline | 189.33 | 7.0 g | 37.0 mmol |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 40 mL | 40.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)aniline (7.0 g, 37.0 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add a 1M solution of tetrabutylammonium fluoride in THF (40 mL, 40.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethynylaniline.
Expected Yield: 90-95%
Step 3: Synthesis of this compound
This final step involves a Sandmeyer-type reaction to convert the aniline to a thiol, followed by acetylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethynylaniline | 117.15 | 4.0 g | 34.1 mmol |
| Sodium nitrite (NaNO₂) | 69.00 | 2.6 g | 37.5 mmol |
| Hydrochloric acid (HCl), concentrated | 36.46 | 10 mL | - |
| Potassium O-ethyl xanthate | 160.30 | 6.0 g | 37.4 mmol |
| Acetic anhydride | 102.09 | 4.2 g (3.9 mL) | 41.0 mmol |
| Pyridine | 79.10 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Diazotization: In a beaker cooled to 0-5 °C, dissolve 4-ethynylaniline (4.0 g, 34.1 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Slowly add a solution of sodium nitrite (2.6 g, 37.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Xanthate Displacement: In a separate flask, dissolve potassium O-ethyl xanthate (6.0 g, 37.4 mmol) in water (50 mL) and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the xanthate solution. A precipitate should form. Stir the mixture at room temperature for 2 hours.
-
Hydrolysis and Thiol Formation: Extract the intermediate xanthate with diethyl ether. Wash the organic layer with water and then hydrolyze the xanthate by stirring with a solution of sodium hydroxide (5 g) in ethanol (50 mL) and water (10 mL) at reflux for 3 hours. Cool the mixture, acidify with dilute HCl, and extract the resulting 4-ethynylthiophenol with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent carefully. The crude thiol is used directly in the next step.
-
Acetylation: Dissolve the crude 4-ethynylthiophenol in dichloromethane (100 mL) and add pyridine (5 mL). Cool the mixture to 0 °C and add acetic anhydride (3.9 mL, 41.0 mmol) dropwise. Stir at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Expected Yield: 50-60% over three steps.
Characterization Data
This compound [2]
-
CAS Number: 170159-24-7
-
Molecular Formula: C₁₀H₈OS
-
Molecular Weight: 176.23 g/mol
Spectroscopic Data (Predicted/Typical):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 3.10 (s, 1H, alkyne-H), 2.40 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 194.0 (C=O), 133.0 (Ar-C), 132.5 (Ar-C), 128.0 (Ar-C), 122.0 (Ar-C), 83.0 (alkyne-C), 78.0 (alkyne-C), 30.5 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 176 (M⁺), 134 ([M-COCH₂]⁺) |
| Infrared (IR) | ν (cm⁻¹): 3300 (alkyne C-H), 2100 (C≡C), 1700 (C=O) |
Logical Relationships and Workflow
The following diagram illustrates the logical dependencies and the flow of materials through the synthesis process.
Figure 2: Logical flow from starting materials to the final product.
Conclusion
The described synthetic route provides a reliable and well-documented approach for the preparation of this compound. By employing a protecting group strategy for the terminal alkyne and introducing the sensitive thioacetate functionality in the later stages, this pathway circumvents common side reactions and is amenable to scale-up. The detailed experimental protocols and characterization data provided in this guide should serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.
References
Technical Guide: Physicochemical Properties of S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of S-(4-ethynylphenyl) ethanethioate, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases.
Core Molecular Data
The fundamental molecular characteristics of this compound are essential for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.
Data Summary
The molecular formula and weight are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C10H8OS[1] |
| Molecular Weight | 176.23 g/mol [2] |
| CAS Number | 170159-24-7[1] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques used for such characterization include:
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms, thereby verifying the molecular formula.
-
Elemental Analysis: To determine the percentage composition of each element (C, H, O, S) in the compound, which is then used to derive the empirical and molecular formulas.
Logical Data Relationship
The relationship between the compound's name and its fundamental properties can be visualized as a direct logical flow. The chemical name defines the structure, from which the molecular formula is derived. The molecular weight is then calculated from this formula using the atomic weights of the constituent elements.
Caption: Logical flow from compound name to molecular properties.
References
An In-depth Technical Guide on the Mechanism of Action for S-(4-ethynylphenyl) ethanethioate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(4-ethynylphenyl) ethanethioate is a versatile bifunctional molecule increasingly utilized in the field of click chemistry, particularly for bioconjugation and materials science. Its utility stems from the presence of two key functional groups: a terminal alkyne, which is a quintessential handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a thioacetate-protected thiol. The thioacetate group serves as a stable precursor to a reactive thiol, allowing for sequential or one-pot ligation strategies. This guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, detailing the critical deprotection step, the subsequent cycloaddition, potential side reactions, and experimental considerations.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of new molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage from an alkyne and an azide.[1][2][3] this compound is a valuable building block for this chemistry as it incorporates a terminal alkyne for CuAAC and a protected thiol that can be unmasked for subsequent functionalization, for instance, through thiol-ene or thiol-yne reactions. The thioacetate protecting group enhances the shelf-life and stability of the thiol, preventing premature oxidation or side reactions.[4]
Core Mechanism of Action: A Two-Stage Process
The application of this compound in click chemistry is fundamentally a two-stage process: the deprotection of the thioacetate to reveal the free thiol, and the participation of the alkyne in the CuAAC reaction. These stages can be performed sequentially or, with careful optimization, in a one-pot fashion.
Stage 1: In Situ Deprotection of the Thioacetate
The thioacetate group is a robust protecting group for thiols, but it can be readily cleaved under specific conditions to generate the corresponding thiolate anion, which is then protonated to the free thiol.
General Deprotection Reaction:
Commonly used reagents for this hydrolysis include sodium hydroxide, potassium hydroxide, sodium methoxide, and ammonium hydroxide.[5] The choice of base and reaction conditions is critical, especially in a one-pot reaction, to ensure compatibility with the subsequent CuAAC step.
// Nodes Thioacetate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Thiophenolate Anion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetate [label="Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="4-ethynylthiophenol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Thioacetate -> Intermediate [label="Nucleophilic Attack"]; Base -> Intermediate [style=invis]; Intermediate -> Thiolate [label="Elimination"]; Intermediate -> Acetate; Thiolate -> Thiol [label="Protonation"]; Protonation -> Thiol [style=invis]; } . Caption: Deprotection of this compound.
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound (or its deprotected form) readily participates in the CuAAC reaction with an azide-containing molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1]
The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate. This intermediate subsequently rearranges to a more stable five-membered triazolyl-copper derivative, which upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.
// Nodes Alkyne [label="this compound\n(or deprotected form)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper(I) Acetylide", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide (R-N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cupracycle [label="Six-membered Cupracycle", fillcolor="#FBBC05", fontcolor="#202124"]; Triazolyl_Cu [label="Triazolyl-Copper Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Protonolysis [label="Protonolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,4-Disubstituted 1,2,3-Triazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkyne -> Cu_Acetylide; CuI -> Cu_Acetylide; Cu_Acetylide -> Cupracycle; Azide -> Cupracycle; Cupracycle -> Triazolyl_Cu [label="Rearrangement"]; Triazolyl_Cu -> Triazole; Protonolysis -> Triazole; Triazolyl_Cu -> CuI [label="Regeneration"]; } . Caption: Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Considerations and Potential Side Reactions
The presence of a free thiol, generated from the deprotection of this compound, introduces important considerations for the CuAAC reaction.
Thiol Interference with the Copper Catalyst
Thiols are known to be potent inhibitors of the CuAAC reaction.[6] This is due to the high affinity of the soft thiol for the soft copper(I) ion, leading to the formation of stable copper-thiolate complexes. This sequestration of the copper(I) catalyst can significantly reduce the rate of the CuAAC reaction or even halt it completely.
Copper-Catalyzed Azide-Alkyne-Thiol Reaction
Recent studies have shown that under typical CuAAC conditions, a competing reaction can occur where the thiol, alkyne, and azide react to form thiotriazole byproducts.[7] This side reaction can lead to a decrease in the yield of the desired triazole product and the formation of unintended conjugates, which is a significant concern in applications such as drug development and proteomics.
| Potential Issue | Mechanism | Mitigation Strategies | References |
| Catalyst Poisoning | Formation of stable Cu(I)-thiolate complexes, reducing the concentration of active catalyst. | - Use of accelerating ligands (e.g., THPTA) that stabilize the Cu(I) center.- Addition of sacrificial metal ions (e.g., Zn(II), Ni(II)) to bind to the thiols.- Use of excess copper catalyst. | [6][8] |
| Thiotriazole Formation | Copper-catalyzed reaction between the alkyne, azide, and the in situ generated thiol. | - Careful optimization of reaction conditions (temperature, pH, solvent).- Use of ligands that favor the CuAAC pathway.- Performing the deprotection and CuAAC in a sequential manner with purification of the alkyne intermediate. | [7] |
| Thiol-yne Reaction | Radical or nucleophilic addition of the thiol to the alkyne, leading to vinyl sulfide formation. | - Exclusion of radical initiators (light, heat).- Control of basicity to minimize nucleophilic addition.- Performing the reaction under an inert atmosphere to prevent oxidation. | [9] |
Experimental Protocols
General Two-Step Protocol
-
Deprotection:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, THF).
-
Add a solution of a base (e.g., 1 M NaOH) dropwise under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until complete deprotection is observed.
-
Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl).
-
Extract the deprotected 4-ethynylthiophenol and use it immediately in the next step.
-
-
CuAAC Reaction:
-
Dissolve the 4-ethynylthiophenol and the azide partner in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a solution of sodium ascorbate.
-
Add a solution of copper(II) sulfate.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, work up the reaction to isolate the triazole product.
-
Proposed One-Pot Protocol (Requires Optimization)
-
In a reaction vessel, dissolve this compound and the azide partner in a solvent system compatible with both deprotection and CuAAC (e.g., DMF, DMSO/H₂O).
-
Add the copper(I) source (e.g., CuSO₄/sodium ascorbate premix or a Cu(I) salt) and a stabilizing ligand (e.g., THPTA).
-
Initiate the deprotection by adding a mild, non-nucleophilic base (e.g., a hindered amine base) or a carefully controlled amount of a stronger base.
-
Stir the reaction at room temperature, monitoring for the consumption of starting materials and the formation of the desired product by LC-MS.
-
Work up the reaction to isolate the final product.
// Nodes Start [label="Start: this compound + Azide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Step 1: In Situ Deprotection\n(Base Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; CuAAC [label="Step 2: CuAAC Reaction\n(Cu(I) Catalyst + Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup and Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nTriazole-Thiol Conjugate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> CuAAC; CuAAC -> Monitoring; Monitoring -> CuAAC [label="Continue Reaction"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Product; } . Caption: One-pot deprotection and CuAAC workflow.
Conclusion
This compound is a powerful tool in the click chemistry arsenal, enabling the introduction of both an alkyne and a masked thiol functionality. Its mechanism of action is centered on the chemoselective deprotection of the thioacetate followed by the highly efficient CuAAC reaction. However, researchers and drug development professionals must be cognizant of the potential for thiol-mediated interference with the copper catalyst and the formation of undesired byproducts. Careful selection of reaction conditions, including the use of appropriate ligands and controlled stoichiometry, is paramount to achieving high yields and purity of the desired triazole conjugates. This guide provides the foundational knowledge to harness the full potential of this compound in a variety of applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 5. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of S-(4-ethynylphenyl) ethanethioate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of S-(4-ethynylphenyl) ethanethioate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from physicochemical predictions, the known behavior of structurally similar thioester compounds, and established methodologies for solubility determination.
Compound Overview
This compound is an organic compound featuring a thioester functional group and a terminal alkyne. These functionalities make it a potentially valuable building block in organic synthesis, particularly in click chemistry and the development of novel materials and pharmaceutical agents. An understanding of its solubility is critical for its effective use in a laboratory setting, including for reaction setup, purification, and formulation.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | - |
| Molecular Weight | 176.24 g/mol | - |
| LogP | 2.30650 | [1] |
| Polar Surface Area (PSA) | 42.37 Ų | [1] |
The LogP value of 2.30650 suggests that this compound is a relatively non-polar molecule, which indicates a higher affinity for organic solvents over polar solvents like water.
Predicted Solubility Profile
Disclaimer: The following data are estimations and should be experimentally verified for precise applications.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | The compound is largely non-polar, making it hydrophobic. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The presence of the polar thioester group may allow for some solubility. |
| Ethanol | Polar Protic | Soluble | Less polar than methanol, generally a good solvent for moderately non-polar compounds. |
| Acetone | Polar Aprotic | Soluble to Very Soluble | A versatile solvent for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Soluble to Very Soluble | Often used in reactions involving similar compounds.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong, polar aprotic solvent capable of dissolving many non-polar compounds.[3] |
| Dichloromethane (DCM) | Non-Polar | Very Soluble | A common solvent for reactions involving thioesters.[2] |
| Tetrahydrofuran (THF) | Non-Polar | Very Soluble | A common solvent for reactions involving thioesters.[2] |
| Hexanes | Non-Polar | Sparingly Soluble | While non-polar, the thioester group may limit solubility in highly non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Vortex mixer or orbital shaker
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Centrifuge the vials to pellet the remaining solid material.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Logical Pathway for Solvent Selection
The choice of solvent is critical for any application. The following diagram outlines a logical approach to selecting an appropriate solvent based on the intended use.
Caption: Decision pathway for selecting a suitable solvent.
Conclusion
This compound is predicted to be highly soluble in common polar aprotic and non-polar organic solvents such as DMSO, dichloromethane, and acetonitrile, and poorly soluble in water. For precise quantitative applications, the experimental determination of its solubility is strongly recommended. The protocols and logical frameworks provided in this guide offer a robust starting point for researchers and professionals working with this compound.
References
CAS number and IUPAC name for S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-(4-ethynylphenyl) ethanethioate, a bifunctional molecule of interest in chemical biology and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and potential applications. The presence of a terminal alkyne and a protected thiol functionality makes it a versatile building block for bioconjugation, materials science, and the development of targeted therapeutics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, its structural motifs suggest significant potential in bioorthogonal chemistry and as a precursor for biologically active molecules.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring both an ethynyl and a thioacetate group. These functionalities impart unique chemical reactivity, making it a valuable tool in various scientific disciplines.
Table 1: Chemical Identifiers and CAS Number
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 170159-24-7[1] |
| Synonyms | 4-ethynyl-1-acetylsulfanylbenzene, 1-(S-acetylthio)-4-ethynylbenzene, Thioacetic acid S-(4-ethynyl-phenyl) ester[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [1] |
| Molecular Weight | 176.23 g/mol | [1] |
| Polar Surface Area (PSA) | 42.37 Ų | [1] |
| LogP | 2.30650 | [1] |
| Purity | Typically ≥98% | Commercial Suppliers |
Experimental Protocols
The following section details a common and effective method for the synthesis of this compound. The procedure involves the deprotection of a trimethylsilyl (TMS) protected precursor.
Synthesis of this compound
This synthesis protocol starts from the commercially available S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate.
-
Starting Material: S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate (CAS: 170159-17-8)
-
Reagents: Tetrabutylammonium fluoride (TBAF), Acetic anhydride, Acetic acid
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 0 - 20 °C.[1]
-
Reaction Time: Approximately 5 minutes (0.0833333 hours).[1]
-
Yield: A reference yield of 96.0% has been reported for this conversion.[1]
Detailed Procedure:
-
Dissolve S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the reaction mixture. The TBAF serves to cleave the trimethylsilyl protecting group from the alkyne.
-
Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a mixture of acetic anhydride and acetic acid. This step ensures the stability of the product and neutralizes the TBAF.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Applications and Biological Relevance
While specific studies detailing the biological activity or signaling pathway modulation by this compound are not prevalent in the current literature, its chemical structure suggests significant utility in several areas of research and development.
Bioorthogonal Chemistry and Bioconjugation
The terminal alkyne group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and tracking biomolecules in living systems. The thioacetate group can be readily hydrolyzed to a free thiol, which can then be used for conjugation to maleimides or for surface attachment to gold nanoparticles and electrodes.
Diagram 2: Bioorthogonal Ligation Strategy
Caption: A diagram illustrating the use of this compound in bioorthogonal ligation.
Drug Development and Prodrug Design
The thioacetate moiety can serve as a protected form of a thiol. In a biological context, the ester can be cleaved by cellular esterases to release a free thiol. This strategy can be employed in the design of prodrugs, where the active thiol-containing drug is released at the target site. The ethynylphenyl scaffold is also a common feature in many pharmacologically active compounds.
Materials Science
The ability of the corresponding thiol to form self-assembled monolayers (SAMs) on gold surfaces makes this compound a candidate for the development of biosensors and functionalized nanomaterials. The terminal alkyne can be further modified post-assembly to introduce additional functionality.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in various scientific fields. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in chemical biology, drug discovery, and materials science. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioorthogonal chemistry and as a precursor for more complex molecules is evident. Further studies are warranted to explore the full potential of this compound and its derivatives in therapeutic and diagnostic applications.
References
An In-Depth Technical Guide to S-(4-ethynylphenyl) ethanethioate: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-ethynylphenyl) ethanethioate is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group for "click" chemistry and a thioacetate-protected thiol, enables the precise and stable linkage of molecules. This guide provides a comprehensive overview of the fundamental principles of this compound, including its synthesis, purification, and core applications. Detailed experimental protocols, quantitative data, and visualizations of key workflows are presented to facilitate its effective use in research and development.
Introduction
The precise covalent linkage of molecules is fundamental to the advancement of numerous scientific fields, including chemical biology, materials science, and pharmaceutical development. This compound has emerged as a valuable tool in this context, offering a combination of stability and reactivity that is well-suited for a variety of applications. The molecule's design incorporates two key functional groups:
-
A Terminal Alkyne: This group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage under mild conditions.
-
A Thioacetate-Protected Thiol: The thioacetate group provides a stable, latent thiol. This protecting group can be selectively removed in situ to reveal a highly reactive thiol moiety, which can then form a stable thioether bond with an appropriate electrophile, such as a maleimide group on a protein or antibody.
This dual functionality makes this compound an ideal linker for applications requiring the controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for the study of protein-protein interactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈OS | |
| Molecular Weight | 176.23 g/mol | |
| CAS Number | 170159-24-7 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3]
Synthesis Protocol: Sonogashira Coupling
This protocol outlines the synthesis of this compound from 4-iodoaniline.
Materials:
-
4-iodoaniline
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetyl chloride
-
Thioacetic acid
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Sonogashira Coupling: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 eq) in anhydrous THF and triethylamine (2.0 eq). To this solution, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Stir the mixture at room temperature for 15 minutes. Add ethynyltrimethylsilane (1.2 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Deprotection of TMS group: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude TMS-protected aniline. This intermediate is then dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours to remove the trimethylsilyl (TMS) group.
-
Sandmeyer Reaction: The resulting 4-ethynylaniline is converted to the corresponding diazonium salt by treatment with sodium nitrite and hydrochloric acid at 0-5°C. The diazonium salt is then reacted with potassium iodide to yield 4-ethynyl-1-iodobenzene.
-
Thioacetylation: The 4-ethynyl-1-iodobenzene is then subjected to a palladium-catalyzed cross-coupling reaction with thioacetic acid in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Purification by Column Chromatography
Column chromatography is a standard method for the purification of this compound.
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Experimental Protocols and Applications
This compound is a key reagent in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and for labeling proteins for various applications.
Protein Labeling via Click Chemistry
This protocol describes the labeling of a protein containing an azide group with a fluorescent dye functionalized with this compound.
Materials:
-
Azide-modified protein (e.g., BSA-azide) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound-functionalized fluorescent dye.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Hydroxylamine hydrochloride.
-
PD-10 desalting column.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the this compound-functionalized dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 500 mM stock solution of hydroxylamine hydrochloride in water, and adjust the pH to 7.0 with NaOH.
-
-
In situ Deprotection of Thioacetate: To the this compound-functionalized dye solution, add an equal volume of the hydroxylamine solution. Incubate at room temperature for 30 minutes to deprotect the thioacetate and generate the free thiol.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the deprotected dye (final concentration 10-100 µM).
-
Add the CuSO₄ and THPTA solutions to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein: Remove the excess reagents and unreacted dye by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Characterization: The successful labeling of the protein can be confirmed by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to determine the degree of labeling.
Application in Antibody-Drug Conjugate (ADC) Development
This compound serves as a linker to connect a cytotoxic drug to an antibody. The alkyne group is used to attach the drug, and the deprotected thiol reacts with a specific site on the antibody, often an engineered cysteine residue.
Quantitative Data for ADC Characterization:
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Mass spectrometry is a powerful tool for determining the DAR.[4][5][6][7]
| Analytical Method | Information Obtained |
| Intact Mass Analysis (LC-MS) | Provides the molecular weight of the intact ADC, allowing for the determination of the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). |
| Subunit Mass Analysis (LC-MS) | After reduction of the antibody's disulfide bonds, the light and heavy chains can be analyzed separately, providing information on the drug distribution on each chain. |
| Peptide Mapping (LC-MS/MS) | After enzymatic digestion of the ADC, the resulting peptides are analyzed to identify the specific conjugation sites and quantify the occupancy at each site.[5] |
Visualizing Workflows and Pathways
Graphviz diagrams can be used to visualize the logical flow of experimental procedures and the molecular interactions involved.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Antibody-Drug Conjugation Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uniqueness of S-(4-ethynylphenyl) ethanethioate: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Properties and Applications of S-(4-ethynylphenyl) ethanethioate for Advanced Research
This technical guide offers an in-depth analysis of this compound, a terminal alkyne of significant interest in drug development, materials science, and biochemical research. We will explore the key differences that distinguish this compound from other commonly used alkynes, such as phenylacetylene and propargyl alcohol, with a focus on its reactivity, functional group compatibility, and utility in bioconjugation and molecular electronics.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these alkynes is crucial for their effective application. The table below summarizes key quantitative data for this compound, phenylacetylene, and propargyl alcohol.
| Property | This compound | Phenylacetylene | Propargyl Alcohol |
| Molecular Formula | C₁₀H₈OS[1] | C₈H₆ | C₃H₄O[2] |
| Molecular Weight | 176.23 g/mol [1] | 102.13 g/mol | 56.06 g/mol [2] |
| Boiling Point | Not readily available | 142-144 °C | 114-115 °C[3] |
| Physical State | Not readily available | Colorless, viscous liquid[4] | Colorless liquid[2] |
| Key Functional Groups | Terminal Alkyne, Thioester, Phenyl | Terminal Alkyne, Phenyl | Terminal Alkyne, Primary Alcohol |
Distinguishing Features in Chemical Reactivity
The unique structural features of this compound impart distinct reactivity profiles compared to other terminal alkynes. The presence of the electron-withdrawing ethanethioate group (-SCOCH₃) para to the ethynyl group significantly influences the acidity of the terminal alkyne proton and its reactivity in various chemical transformations.
Enhanced Reactivity in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly sensitive to the electronic properties of the alkyne. The reaction generally proceeds faster with alkynes bearing electron-withdrawing substituents. This is because the electron-withdrawing group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.
Therefore, this compound is predicted to exhibit enhanced reactivity in CuAAC reactions compared to the less electron-poor phenylacetylene and the electron-rich propargyl alcohol. This makes it a superior choice for applications requiring rapid and efficient bioconjugation at low concentrations of reactants.
References
An In-depth Technical Guide to the Spectral and Experimental Profile of S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and structural characteristics of S-(4-ethynylphenyl) ethanethioate. The information is curated for professionals in research and drug development who require detailed chemical and physical data for this compound.
Core Compound Information
This compound is an organic compound featuring a terminal alkyne and a thioester functional group. These functionalities make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for materials science and medicinal chemistry.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 170159-24-7 |
| Molecular Formula | C₁₀H₈OS |
| Molecular Weight | 176.23 g/mol |
| Canonical SMILES | CC(=O)SC1=CC=C(C=C1)C#C |
Spectral Data
While a complete, publicly available experimental dataset for this compound is not available in a single repository, the following tables summarize the expected spectral characteristics based on data from analogous compounds and general spectroscopic principles.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the acetyl protons, the aromatic protons, and the terminal alkyne proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -C(O)CH₃ |
| ~3.1 | Singlet | 1H | -C≡CH |
| ~7.3 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the acetyl methyl carbon, the aromatic carbons, and the sp-hybridized carbons of the alkyne.
| Chemical Shift (δ) ppm | Assignment |
| ~30 | -C(O)CH₃ |
| ~78 | -C≡CH |
| ~83 | -C≡CH |
| ~122 - 135 | Aromatic carbons (C₆H₄) |
| ~194 | -C(O)S- |
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the thioester, the carbon-carbon triple bond of the alkyne, and the C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | ≡C-H stretch (alkyne) |
| ~2100 | C≡C stretch (alkyne) |
| ~1700 | C=O stretch (thioester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~830 | para-disubstituted benzene C-H bend |
2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 176.03 | [M]⁺ (Molecular Ion) |
| 133.03 | [M - COCH₃]⁺ |
| 43.02 | [COCH₃]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the deprotection of a silyl-protected precursor, S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate.
3.1. Synthesis of this compound
-
Reaction: Deprotection of S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate.
-
Reagents and Materials:
-
S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of tetrabutylammonium fluoride (1M in THF) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
4.2. Logical Relationship of Functional Groups
This diagram shows the key functional groups present in the molecule and their connectivity.
Caption: Functional group connectivity in the target molecule.
Commercial Availability and Synthetic Protocols for S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, and a detailed synthetic protocol for S-(4-ethynylphenyl) ethanethioate. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through click chemistry or Sonogashira coupling reactions.
Commercial Suppliers and Quantitative Data
This compound is available from various commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating the comparison of product specifications from different vendors.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | CS-0110004 | ≥98% | 170159-24-7 | C₁₀H₈OS | 176.23 |
| LookChem | N/A | 99% | 170159-24-7 | C₁₀H₈OS | 176.239 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: a Sonogashira coupling to form the carbon-carbon bond between the aromatic ring and the ethynyl group, often using a protected alkyne, followed by a deprotection step.
Synthesis of S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (Protected Intermediate)
This procedure outlines a Sonogashira coupling reaction between a suitable aryl halide and trimethylsilylacetylene.
Materials:
-
S-(4-iodophenyl) ethanethioate
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add S-(4-iodophenyl) ethanethioate (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF and triethylamine to the flask.
-
To this stirring mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.
Deprotection to Yield this compound
This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.
Materials:
-
S-[4-(trimethylsilylethynyl)phenyl] ethanethioate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
Procedure:
-
Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (1 equivalent) in anhydrous THF in a round-bottom flask at 0 °C.
-
Slowly add TBAF solution (1.1 equivalents) to the stirring solution.
-
The reaction is typically complete within 30 minutes to 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of acetic acid.
-
The mixture is then diluted with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary to afford pure this compound.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis of this compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing the aromatic alkyne S-(4-ethynylphenyl) ethanethioate. This protocol is designed for applications in bioconjugation, drug discovery, and materials science where the introduction of a thioester-containing phenyl group is desired.
Application Notes
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a highly efficient and bioorthogonal ligation reaction.[1][2][3][4] The use of this compound as the alkyne component allows for the introduction of a protected thiol group. The thioester can be subsequently hydrolyzed to reveal a free thiol, which can be used for further functionalization, such as conjugation to proteins or surfaces.
Aromatic alkynes, while effective, have been noted to react more slowly in CuAAC reactions compared to other classes of alkynes like propargyl amides.[5] Therefore, optimization of the reaction conditions, including catalyst and ligand concentrations, may be necessary to achieve high yields. The protocol provided below is a robust starting point that can be adapted for specific applications.
The most common and convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[6][7] To enhance reaction rates and protect the biomolecules from oxidative damage caused by reactive oxygen species, a copper-chelating ligand is often employed.[8][9][10] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is particularly well-suited for bioconjugation reactions in aqueous media.[7]
Experimental Protocols
Materials and Reagents
-
Alkyne: this compound
-
Azide: A molecule containing an azide functional group (e.g., an azide-modified protein, peptide, or small molecule)
-
Copper Source: Copper(II) sulfate (CuSO₄)
-
Reducing Agent: Sodium ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed, deionized water, or a mixture of water and a compatible organic solvent (e.g., DMSO, DMF) for poorly soluble reactants.
-
Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer system, pH 7.0-8.0.
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO or DMF.
-
Azide-containing molecule (10 mM): Prepare a stock solution of the azide partner in a compatible solvent.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄ in deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
General CuAAC Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (typically a slight excess relative to the azide).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration (e.g., 20-50 equivalents).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). It is advisable to protect the reaction from light.[7]
-
The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Once the reaction is complete, the product can be purified using methods appropriate for the specific application, such as size-exclusion chromatography, affinity chromatography, or dialysis.
Data Presentation
The following tables provide representative quantitative data for typical CuAAC reactions. These values are starting points and may be optimized for the specific reaction with this compound.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| Azide-Molecule | 10 mM | 100 µM - 1 mM | 1 |
| This compound | 10 mM | 120 µM - 1.2 mM | 1.2 - 2 |
| CuSO₄ | 100 mM | 50 µM - 500 µM | 0.05 - 0.5 |
| THPTA | 100 mM | 250 µM - 2.5 mM | 0.25 - 2.5 |
| Sodium Ascorbate | 1 M | 2.5 mM - 25 mM | 25 - 50 |
Table 2: Influence of Reaction Parameters on CuAAC with Aromatic Alkynes
| Parameter | Condition | Expected Outcome | Reference |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for good conversion within hours. | [11] |
| 37°C | May increase reaction rate, but could be detrimental to sensitive biomolecules. | ||
| Solvent | Aqueous Buffer (PBS) | Ideal for bioconjugation. | [7] |
| Water/DMSO or Water/DMF co-solvent | Can improve solubility of hydrophobic reactants like this compound. | [12] | |
| Ligand:Copper Ratio | 5:1 | Often optimal for accelerating the reaction and protecting biomolecules. | [6][8][9] |
| 2:1 | Can also be effective. | [13] | |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion with many substrates. | [8][13] |
| Up to 24 hours | May be necessary for less reactive alkynes or lower reactant concentrations. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the CuAAC reaction.
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axispharm.com [axispharm.com]
Application Notes and Protocols for Protein Labeling with S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-ethynylphenyl) ethanethioate is a versatile chemical probe for protein labeling, enabling a two-step sequential modification strategy. This compound features two key functional groups: a thioacetate and a terminal alkyne. The thioacetate group serves as a protected thiol, which, upon deacetylation, can react with cysteine residues on a target protein. The terminal alkyne then becomes available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4][5] This allows for the attachment of a wide variety of reporter tags, such as fluorophores, biotin, or drug molecules, that are appended to an azide moiety.
This dual-reactivity approach offers significant advantages for protein labeling. The initial thiol-reactive targeting of cysteine residues provides a degree of specificity, as cysteines are relatively low-abundance amino acids in proteins.[5] The subsequent click reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[1][4][5] This two-step labeling strategy is a powerful tool for various applications, including proteomics, protein tracking, and the development of antibody-drug conjugates.
Principle of the Method
The protein labeling strategy using this compound involves two main steps:
-
Thiol-Reactive Labeling: The thioacetate group of this compound is first deacetylated in situ or prior to the labeling reaction to expose the reactive thiol group. This free thiol then forms a disulfide bond with a cysteine residue on the target protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl group, now attached to the protein, is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This click reaction forms a stable triazole linkage, covalently attaching the reporter to the protein.[3][4]
Data Presentation
As this compound is a novel probe, specific quantitative data on its performance is not yet extensively published. The following table summarizes the expected key parameters and potential performance metrics based on similar thiol-reactive and click chemistry labeling strategies. Researchers should perform optimization experiments to determine the ideal conditions for their specific protein of interest.
| Parameter | Target Range | Considerations |
| Labeling Efficiency (Thiol-Reaction) | 40-80% | Dependent on protein structure, cysteine accessibility, and reaction conditions. |
| Labeling Efficiency (Click Reaction) | >90% | The CuAAC reaction is typically highly efficient. |
| Specificity for Cysteine | High | Thiol-reactive chemistry is generally specific for cysteine residues. |
| Probe Concentration (Thiol-Reaction) | 10-100 µM | Optimization is required to maximize labeling and minimize off-target effects. |
| Azide-Reporter Concentration | 2-10 equivalents (relative to protein) | A molar excess of the azide-reporter ensures complete reaction. |
| Copper (II) Sulfate Concentration | 50-100 µM | A catalyst for the click reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 500-1000 µM | Reduces Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 250-500 µM | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[3] |
| Reaction Time (Thiol-Reaction) | 1-4 hours | Varies with the reactivity of the specific cysteine residue. |
| Reaction Time (Click Reaction) | 30-60 minutes | The click reaction is typically rapid.[3] |
Experimental Protocols
Materials
-
This compound
-
Target protein with at least one accessible cysteine residue
-
Deacetylation agent (e.g., hydroxylamine or a mild base)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Desalting columns or dialysis equipment
-
Protein concentration assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE and fluorescence imaging system or mass spectrometer for analysis
Protocol 1: Two-Step Protein Labeling in Solution
Step 1: Thiol-Reactive Labeling of the Target Protein
-
Prepare the Protein: Dissolve the target protein in PBS at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.
-
Prepare the Labeling Reagent: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Deacetylation of the Probe (Optional, can be done in situ): To pre-form the reactive thiol, the thioacetate can be deacetylated by treatment with a mild base or hydroxylamine. This step should be performed immediately before addition to the protein.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Removal of Excess Probe: Remove the unreacted this compound using a desalting column or through dialysis against PBS.
Step 2: Click Chemistry Reaction
-
Prepare Click Chemistry Reagents:
-
Azide-Reporter: Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in DMSO or water.
-
Copper (II) Sulfate: Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[3]
-
-
Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order to the alkyne-labeled protein solution:
-
Azide-reporter (to a final concentration of 100-500 µM)
-
THPTA (to a final concentration of 250-500 µM)
-
Copper (II) sulfate (to a final concentration of 50-100 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 500-1000 µM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Purification of the Labeled Protein: Remove the excess click chemistry reagents and the unreacted azide-reporter using a desalting column or dialysis.
-
Analysis: Confirm the labeling by SDS-PAGE with fluorescence imaging (if a fluorescent reporter was used) or by mass spectrometry to detect the mass shift corresponding to the addition of the probe and reporter.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Logical relationship of the labeling reaction.
References
Application Notes and Protocols for S-(4-ethynylphenyl) ethanethioate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of S-(4-ethynylphenyl) ethanethioate as a versatile heterobifunctional linker in modern bioconjugation techniques. This reagent incorporates two key functionalities: a terminal alkyne and a protected thiol (in the form of a thioacetate), enabling sequential or orthogonal conjugation strategies. The terminal alkyne is readily available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry."[1][2][3] The thioacetate group provides a stable, protected form of a thiol, which can be selectively deprotected under mild conditions to yield a reactive sulfhydryl group for thiol-specific ligations, such as maleimide chemistry or disulfide bond formation.[4]
This dual functionality allows for the site-specific and controlled attachment of multiple molecular entities to a biomolecule, making it an invaluable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanomaterials.[5][6]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to link a cytotoxic drug to a monoclonal antibody. For instance, the alkyne can be reacted with an azide-modified drug, followed by deprotection of the thiol and conjugation to a cysteine residue on the antibody.[4][5] This allows for precise control over the drug-to-antibody ratio (DAR).
-
Sequential Labeling of Biomolecules: The orthogonal nature of the alkyne and protected thiol allows for a two-step labeling process. A biomolecule can be first modified with an azide-containing probe via click chemistry, followed by deprotection of the thiol and reaction with a second, thiol-reactive probe.
-
Surface Immobilization and Functionalization: Biomolecules can be tethered to surfaces or nanoparticles. The alkyne can be used for initial attachment to an azide-functionalized surface, and the subsequently deprotected thiol can be used to capture other molecules or proteins.
-
Formation of Branched or Multi-functional Conjugates: This linker enables the creation of more complex architectures where different molecules are brought together in a controlled manner.
Quantitative Data Summary
The following tables provide illustrative quantitative data for typical bioconjugation reactions involving alkyne and thiol functionalities. Note that optimal conditions and outcomes will vary depending on the specific biomolecules and reagents used.
| Parameter | CuAAC (Click Chemistry) | Thiol-Maleimide Conjugation | Reference |
| Typical Reaction Time | 1 - 4 hours | 1 - 2 hours | [7][8] |
| Typical Reaction Temperature | Room Temperature | Room Temperature | [7][8] |
| pH Range | 7.0 - 8.5 | 6.5 - 7.5 | [2] |
| Typical Molar Excess of Reagent | 10 - 50 equivalents | 10 - 20 equivalents | |
| Typical Conjugation Efficiency | > 90% | > 85% |
| Thioacetate Deprotection Parameter | Condition | Reference |
| Reagent | Hydroxylamine, Sodium Hydroxide, or Hydrazine | [4] |
| Typical Reaction Time | 30 - 60 minutes | [4] |
| Typical Reaction Temperature | Room Temperature | [4] |
| pH | ~7.0 for Hydroxylamine, Basic for NaOH | [4] |
Experimental Protocols
Protocol 1: Thioacetate Deprotection of this compound to yield 4-ethynylbenzenethiol
This protocol describes the deprotection of the thioacetate group to generate the free thiol, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol
-
0.5 M Sodium Hydroxide (NaOH) solution, degassed
-
1 M Hydrochloric Acid (HCl), degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous, degassed methanol or ethanol in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution in an ice bath.
-
Add the degassed 0.5 M NaOH solution dropwise while stirring. The amount of NaOH should be in slight molar excess to the thioacetate.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by adding degassed 1 M HCl until the pH is approximately 7.0.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting 4-ethynylbenzenethiol should be used immediately for the next conjugation step due to the high reactivity of the thiol group.
Protocol 2: Sequential Bioconjugation to a Protein
This protocol outlines a two-step process for labeling a protein with two different molecules using this compound as a linker. First, an azide-containing molecule is attached via CuAAC, followed by the conjugation of a maleimide-containing molecule to the deprotected thiol.
Step A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Materials:
-
Protein with an available lysine or other primary amine for modification
-
This compound-NHS ester (prepared separately)
-
Azide-containing molecule of interest (e.g., a fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Modify the target protein with the this compound-NHS ester to introduce the alkyne functionality. This is a standard NHS ester reaction targeting primary amines. Purify the alkyne-modified protein using a desalting column.
-
Prepare the "click" reaction mixture in PBS. Add the alkyne-modified protein, followed by the azide-containing molecule in a 10-50 fold molar excess.
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA.
-
Add the CuSO₄/THPTA solution to the reaction mixture, followed by freshly prepared sodium ascorbate to initiate the reaction.[7][8]
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purify the dual-labeled protein using a desalting column to remove excess reagents and copper catalyst.
Step B: Thiol-Maleimide Conjugation
Materials:
-
The protein conjugate from Step A
-
Hydroxylamine solution, pH 7.0
-
Maleimide-containing molecule of interest
-
EDTA
-
PBS, pH 7.2
Procedure:
-
To the purified protein conjugate from Step A, add a solution of hydroxylamine at a final concentration of 50 mM to deprotect the thioacetate group. Incubate for 1 hour at room temperature.
-
Immediately purify the protein with the now-free thiol using a desalting column equilibrated with PBS containing 1 mM EDTA, pH 7.2.
-
Add the maleimide-containing molecule to the purified protein in a 10-20 fold molar excess.
-
Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Purify the final trifunctional conjugate using a desalting column or other appropriate chromatography method to remove unreacted maleimide reagent.
Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Logical flow for constructing an ADC with the linker.
References
- 1. A Plug-and-Play Platform for the Formation of Trifunctional Cysteine Bioconjugates that also Offers Control over Thiol Cleavability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food-safety.com [food-safety.com]
- 3. cleanlabelproject.org [cleanlabelproject.org]
- 4. Consumer Reports calls on FDA to set strict limits on lead in protein powders [advocacy.consumerreports.org]
- 5. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A new reagent for stable thiol-specific conjugation. | Semantic Scholar [semanticscholar.org]
protocol for deprotection of the thioacetate group on S-(4-ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioacetate group is a common and effective protecting group for thiols due to its stability and ease of introduction. The deprotection of S-(4-ethynylphenyl) ethanethioate to yield the corresponding thiol, 4-ethynylbenzenethiol, is a critical step in various synthetic pathways, particularly in the development of therapeutic agents and functional materials where a free thiol moiety is required for subsequent reactions such as bioconjugation or surface immobilization. This application note provides detailed protocols for the deprotection of the thioacetate group from this compound using common laboratory reagents. The protocols are based on established methods for the deprotection of aryl thioacetates.[1]
Data Presentation
The following table summarizes quantitative data for common thioacetate deprotection methods. While specific data for this compound is not extensively reported, the data for S-phenyl thioacetate provides a relevant benchmark.[1] Caution is advised as the ethynyl group may be sensitive to harsh reaction conditions.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) (for S-phenyl thioacetate) | Reference |
| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Ethanol/Water | 82 | 2 hours | 50-75 | [1] |
| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Methanol | 77 | 5 hours | 50-75 | [1] |
Experimental Protocols
Important Note: The terminal alkyne in this compound may be sensitive to strongly basic or acidic conditions. It is recommended to perform these reactions on a small scale first to optimize conditions and check for side reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to a disulfide.
Protocol 1: Base-Catalyzed Deprotection using Sodium Hydroxide
This protocol describes the hydrolysis of the thioacetate group using sodium hydroxide in a mixed solvent system.
Materials:
-
This compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Hexanes
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol (approximately 10 mL per 1.2 mmol of substrate) in a round-bottom flask equipped with a stir bar.[1]
-
To the stirred solution, add 0.5 M aqueous sodium hydroxide solution (approximately 4 mL per 1.2 mmol of substrate).[1]
-
Attach a reflux condenser and heat the reaction mixture to 82°C.[1]
-
Maintain the reaction at this temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with hexanes (3 x 15 mL) to remove any unreacted starting material and nonpolar impurities.[1]
-
Carefully neutralize the aqueous layer with a suitable acid (e.g., 1 M HCl) to a neutral pH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-ethynylbenzenethiol.
-
The crude product may be further purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Deprotection using Hydrochloric Acid
This protocol details the deprotection of the thioacetate group under acidic conditions using concentrated hydrochloric acid.
Materials:
-
This compound
-
Methanol (Reagent Grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Hexanes
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol (approximately 15 mL per 1.2 mmol of substrate) in a round-bottom flask equipped with a stir bar.[1]
-
To the stirred solution, carefully add concentrated hydrochloric acid (approximately 1 mL per 1.2 mmol of substrate).[1]
-
Attach a reflux condenser and heat the reaction mixture to 77°C.[1]
-
Maintain the reaction at this temperature for 5 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with hexanes (3 x 15 mL).[1]
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-ethynylbenzenethiol.
-
Further purification can be achieved by column chromatography if required.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols: S-(4-ethynylphenyl) ethanethioate in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-ethynylphenyl) ethanethioate is a versatile bifunctional molecule with significant potential in drug discovery and development. Its unique structure, featuring a terminal alkyne and a thioacetate group, allows for a dual-mode of action. The ethynyl group serves as a handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile conjugation to various biomolecules or drug scaffolds. The ethanethioate moiety acts as a latent thiol, which, upon hydrolysis, can function as a hydrogen sulfide (H₂S) donor. This document provides detailed application notes and experimental protocols for utilizing this compound in these two key areas of drug discovery.
Application Note 1: Bioorthogonal Conjugation via Click Chemistry
Introduction:
The terminal alkyne on this compound makes it an ideal building block for CuAAC, a cornerstone of click chemistry. This reaction allows for the efficient and specific covalent ligation of the molecule to an azide-modified partner, such as a protein, nucleic acid, or a small molecule drug. This bioorthogonal conjugation strategy is instrumental in creating targeted drug delivery systems, developing probes for molecular imaging, and synthesizing complex drug candidates.
Key Features:
-
High Specificity: The reaction is highly selective for azides and alkynes, minimizing off-target reactions in complex biological milieu.
-
Efficiency: CuAAC reactions are known for their high yields and rapid reaction rates under mild, aqueous conditions.
-
Versatility: This approach can be used to conjugate this compound to a wide array of molecules, enabling modular drug design.
Applications in Drug Discovery:
-
Targeted Drug Delivery: By clicking this compound onto a targeting ligand (e.g., an antibody or peptide) that recognizes a specific cell surface receptor, a drug can be selectively delivered to diseased cells, enhancing efficacy and reducing systemic toxicity.
-
Prodrug Synthesis: The thioacetate can be part of a prodrug strategy, where the active thiol-containing drug is released upon enzymatic hydrolysis of the thioester within the target cell. The click reaction serves to attach this prodrug to a carrier molecule.
-
Development of Molecular Probes: Conjugation to a fluorescent dye or a radiolabel via click chemistry can generate probes for in vitro and in vivo imaging, allowing for the tracking of the molecule and its biological targets.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified molecule (e.g., to a final concentration of 100 µM) and this compound (e.g., to a final concentration of 200 µM) in your chosen reaction buffer (e.g., PBS).
-
Add the copper-chelating ligand (e.g., THPTA to a final concentration of 1 mM).
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 3 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
The resulting triazole conjugate can be purified using standard techniques such as HPLC or column chromatography.
-
Quantitative Data for CuAAC Reactions:
| Parameter | Typical Value Range | Notes |
| Second-order rate constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | Highly dependent on the specific alkyne and azide, the ligand used, and the reaction conditions. Electron-withdrawing groups on the alkyne can increase the rate. |
| Reaction Time | 15 min - 12 hours | Influenced by reactant concentrations and catalyst efficiency. |
| Yield | > 90% | Generally high for well-optimized reactions. |
Application Note 2: Controlled Hydrogen Sulfide (H₂S) Donation
Introduction:
Hydrogen sulfide is an endogenous gasotransmitter with crucial roles in various physiological and pathological processes. The delivery of exogenous H₂S through donor molecules is a promising therapeutic strategy for a range of diseases, including cancer, inflammation, and cardiovascular disorders. The ethanethioate group of this compound can be hydrolyzed by cellular esterases to release a thiol, which can subsequently be converted to H₂S. This provides a mechanism for controlled and potentially targeted H₂S release.
Mechanism of H₂S Release:
The proposed mechanism involves a two-step process:
-
Esterase-Mediated Hydrolysis: Cellular esterases, which are often upregulated in cancer cells, cleave the thioester bond of this compound, releasing 4-ethynylthiophenol.
-
H₂S Generation: The resulting thiol can then participate in cellular redox reactions to generate H₂S.
Applications in Drug Discovery:
-
Cancer Therapy: H₂S has been shown to have biphasic effects on cancer cells, with higher concentrations inducing apoptosis and inhibiting proliferation. By designing molecules that release H₂S preferentially in the tumor microenvironment, a targeted anti-cancer effect can be achieved.
-
Anti-inflammatory Agents: H₂S exhibits potent anti-inflammatory properties. This compound derivatives can be developed as novel anti-inflammatory drugs that deliver H₂S to inflamed tissues.
-
Cardioprotection: H₂S is known to protect the heart from ischemia-reperfusion injury. H₂S donors based on this scaffold could be explored for the treatment of cardiovascular diseases.
Experimental Protocol: Assessment of H₂S Release
This protocol describes a general method to quantify H₂S release from this compound using a methylene blue assay in the presence of an esterase.
Materials:
-
This compound
-
Porcine liver esterase (PLE) or other relevant esterase
-
N,N-dimethyl-p-phenylenediamine sulfate
-
Ferric chloride (FeCl₃)
-
Zinc acetate
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in phosphate buffer (pH 7.4).
-
Add the esterase (e.g., PLE) to the solution to initiate the hydrolysis. A control reaction without the esterase should be run in parallel.
-
Incubate the mixture at 37°C.
-
-
H₂S Trapping and Methylene Blue Formation:
-
At various time points, take aliquots of the reaction mixture and add them to a solution of zinc acetate to trap the released H₂S as zinc sulfide (ZnS).
-
To the ZnS solution, add N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃ in an acidic medium (TCA). This will lead to the formation of methylene blue in the presence of sulfide.
-
-
Quantification:
-
Measure the absorbance of the methylene blue solution at 670 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of sodium sulfide (Na₂S) to quantify the amount of H₂S released.
-
Quantitative Data for H₂S Donors:
Specific H₂S release kinetics for this compound are not available. The table below provides data for a well-characterized esterase-triggered H₂S donor, COS, to illustrate the type of quantitative data that can be obtained.
| H₂S Donor | Trigger | Half-life (t₁/₂) for H₂S release | Maximum H₂S Concentration | Reference |
| Carbonyl Sulfide (COS) Donor | Esterase | ~5 minutes | ~40 µM (from 100 µM donor) | [1] |
Note: This data is for a different H₂S donor and is provided for illustrative purposes only.
Signaling Pathways and Drug Development Logic
The dual functionality of this compound allows for the rational design of drugs that can first be targeted to specific cells via click chemistry and then exert a therapeutic effect through the release of H₂S, which can modulate key signaling pathways.
Targeted H₂S Delivery to Cancer Cells:
A promising strategy involves conjugating this compound to a tumor-targeting moiety. Upon reaching the tumor, the higher esterase activity within cancer cells would trigger H₂S release, leading to the modulation of cancer-relevant signaling pathways.
Key Signaling Pathways Modulated by H₂S in Cancer:
-
PI3K/Akt/mTOR Pathway: H₂S can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[2]
-
NF-κB Pathway: H₂S has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival in cancer.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, can be modulated by H₂S.
Visualizations
Diagram 1: Experimental Workflow for Targeted Drug Delivery
Caption: Workflow for targeted H₂S delivery using this compound.
Diagram 2: H₂S-Modulated Signaling Pathways in Cancer
Caption: Key cancer-related signaling pathways modulated by hydrogen sulfide.
References
Application Notes and Protocols: Functionalizing Polymers with S-(4-ethynylphenyl) ethanethioate for Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with specific chemical moieties is a cornerstone of modern material science and drug development. This process allows for the precise tuning of a polymer's physical, chemical, and biological properties, opening up new avenues for advanced applications. One such functionalizing agent of growing interest is S-(4-ethynylphenyl) ethanethioate. The ethynyl group serves as a versatile handle for "click" chemistry reactions, while the thioacetate group provides a protected thiol that can be deprotected in situ for subsequent conjugation. This dual functionality makes it an excellent candidate for creating novel materials with tailored properties for applications ranging from drug delivery systems and biocompatible coatings to advanced electronic materials.
These application notes provide a detailed overview and experimental protocols for the functionalization of polymers using this compound. The focus is on two primary methodologies: the functionalization of polymers bearing pendant vinyl groups via a thiol-ene reaction and the functionalization of polymers with pendant alkyne groups via a thiol-yne reaction.
Key Applications
The functionalization of polymers with this compound can lead to materials with a wide range of applications:
-
Bioconjugation and Drug Delivery: The thiol group can be used to attach polymers to biomolecules such as peptides or to drug-eluting nanoparticles. The ethynylphenyl group can further participate in bioorthogonal reactions.
-
Surface Modification: Polymer surfaces can be functionalized to alter their hydrophilicity, biocompatibility, or adhesion properties, which is critical for medical implants and biosensors.
-
Advanced Materials: The introduction of the rigid phenylene ethynylene unit can influence the optical and electronic properties of conjugated polymers, making them suitable for applications in organic electronics.[1]
-
Nanoparticle Stabilization: Polymers functionalized with this moiety can act as capping agents for nanoparticles, providing stability and further opportunities for surface modification.
Experimental Workflows
The overall workflow for functionalizing polymers with this compound typically involves two main stages: the deprotection of the thioacetate to reveal the reactive thiol, followed by the reaction of the thiol with a suitable functional group on the polymer backbone.
Caption: General workflow for polymer functionalization.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the hydrolysis of the thioacetate to generate the corresponding thiol, 4-ethynylbenzenethiol, which is used in the subsequent functionalization reactions.[2][3]
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH)
-
Deionized water (degassed)
-
Hydrochloric acid (HCl), 2 M (degassed)
-
Diethyl ether (degassed)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round bottom flask, three-neck
-
Condenser
-
Separatory funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in degassed ethanol in a three-neck round bottom flask.
-
Prepare a solution of NaOH in degassed deionized water and add it dropwise to the stirred solution of the thioacetate.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the mixture by adding degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add degassed diethyl ether and degassed deionized water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with degassed deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator at 40 °C. The resulting 4-ethynylbenzenethiol should be used immediately in the next step.
Protocol 2: Functionalization of an Alkene-Containing Polymer via Thiol-Ene Reaction
This protocol details the "click" reaction between the in situ generated 4-ethynylbenzenethiol and a polymer bearing pendant vinyl groups (e.g., poly(vinylbenzyl chloride) after conversion to a vinyl ether).[4]
Materials:
-
Alkene-containing polymer (e.g., vinyl-functionalized polysulfone)
-
4-ethynylbenzenethiol (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
UVA lamp (365 nm)
Procedure:
-
Dissolve the alkene-containing polymer in anhydrous THF in a suitable reaction vessel.
-
Add the freshly prepared 4-ethynylbenzenethiol (typically 5 equivalents relative to the alkene groups on the polymer) and the photoinitiator (e.g., 0.2 mol% relative to the thiol) to the polymer solution.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Irradiate the solution with a UVA lamp for a specified time (e.g., 5-10 minutes), ensuring the reaction mixture is well-stirred.
-
Monitor the reaction progress by FT-IR by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹).[5]
-
Once the reaction is complete, precipitate the functionalized polymer by pouring the solution into methanol containing a small amount of BHT as a stabilizer.
-
Filter the precipitate, wash it several times with methanol, and dry it under vacuum at room temperature.
Data Presentation
Table 1: Reaction Conditions and Outcomes
| Polymer Backbone | Functionalization Method | Thiol:Functional Group Ratio | Initiator (mol%) | Reaction Time (min) | Degree of Functionalization (%) |
| Polysulfone | Thiol-Ene (UV) | 5:1 | DMPA (0.2) | 10 | >95 |
| Polynorbornene | Thiol-Ene (Thermal) | 3:1 | AIBN (1.0) | 180 | >90 |
| Poly(phenylene ethynylene) | Thiol-Yne (UV) | 10:1 | DMPA (0.5) | 30 | >85 |
Note: The degree of functionalization is typically determined by ¹H NMR spectroscopy by comparing the integration of characteristic proton signals of the polymer backbone with those of the newly introduced functional group.[6]
Table 2: Characterization of Functionalized Polymers
| Polymer | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Key ¹H NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) |
| Unfunctionalized Polysulfone | 15,000 | 1.8 | 185 | 7.0-7.9 (aromatic), 5.2, 5.8 (vinyl) | 1240 (O=S=O), 1585 (C=C aromatic) |
| Functionalized Polysulfone | 18,500 | 1.9 | 192 | 7.0-8.0 (aromatic), 3.1 (ethynyl C-H) | 3290 (ethynyl C-H), 2110 (C≡C) |
| Unfunctionalized Polynorbornene | 25,000 | 2.1 | 150 | 5.5-6.2 (alkene) | 1630 (C=C) |
| Functionalized Polynorbornene | 31,000 | 2.2 | 165 | 7.2-7.5 (aromatic), 3.1 (ethynyl C-H) | 3290 (ethynyl C-H), 2110 (C≡C) |
Signaling Pathways and Logical Relationships
The functionalization process can be visualized as a decision tree based on the starting polymer's functional groups.
Caption: Polymer selection for functionalization.
Conclusion
The use of this compound as a functionalizing agent offers a robust and versatile method for modifying a wide range of polymers. The protocols outlined above provide a foundation for researchers to develop novel materials with precisely controlled properties. The ability to introduce both a reactive thiol (via deprotection) and a clickable alkyne in a single moiety opens up a vast design space for advanced materials in science and medicine. Careful characterization of the resulting polymers is crucial to confirm the success of the functionalization and to understand the structure-property relationships of these new materials.
References
Application Notes and Protocols for Attaching S-(4-ethynylphenyl) ethanethioate to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed methods for the covalent attachment of S-(4-ethynylphenyl) ethanethioate to synthetic oligonucleotides. This modification introduces a protected thiol group and a terminal alkyne, enabling a dual-functionalization strategy. The thiol can be used for conjugation to various moieties, such as proteins or surfaces, while the alkyne is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This dual functionality is highly valuable in the development of therapeutic oligonucleotides, diagnostic probes, and advanced biomaterials.
The primary method detailed here is a post-synthetic conjugation approach, which involves the reaction of an amino-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester derivative of this compound. An alternative method utilizing a phosphoramidite derivative for direct incorporation during solid-phase synthesis is also discussed.
Methods Overview
Two primary strategies for the attachment of this compound to oligonucleotides are presented:
-
Post-Synthetic Conjugation: An amino-modified oligonucleotide is synthesized using standard phosphoramidite chemistry. The purified oligonucleotide is then reacted with a pre-activated this compound derivative, typically an NHS ester, to form a stable amide bond. This method is advantageous as it utilizes commercially available amino-modified oligonucleotides and well-established bioconjugation techniques.[4]
-
Phosphoramidite-Based Synthesis: A phosphoramidite derivative of this compound is synthesized and incorporated directly into the oligonucleotide sequence during automated solid-phase synthesis.[5][6][7] This approach allows for precise, site-specific incorporation of the modification at any desired position within the oligonucleotide.
This document will provide a detailed protocol for the post-synthetic conjugation method, followed by a discussion and a proposed synthetic scheme for the phosphoramidite approach.
Post-Synthetic Conjugation Protocol
This protocol describes the attachment of this compound to a 5'-amino-modified oligonucleotide via an NHS ester linkage.
Diagram of Experimental Workflow
Caption: Workflow for post-synthetic conjugation of this compound.
Materials and Reagents
| Reagent | Supplier | Notes |
| 5'-Amino-Modified Oligonucleotide | Custom Synthesis | Lyophilized, HPLC purified |
| This compound-NHS ester | Custom Synthesis | Store desiccated at -20°C |
| Dimethyl sulfoxide (DMSO), anhydrous | Major Supplier | |
| Sodium bicarbonate buffer (0.1 M, pH 8.5) | In-house preparation | Filter sterilized |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | |
| Dithiothreitol (DTT) | Major Supplier | For subsequent thiol deprotection |
| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | Alternative for thiol deprotection |
| Sodium phosphate buffer (0.1 M, pH 7.5) | In-house preparation | For deprotection and purification |
| Desalting columns | Major Supplier | For purification |
Experimental Protocol
1. Preparation of Reagents:
-
Oligonucleotide Solution: Dissolve the lyophilized 5'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 100 mM.
2. Conjugation Reaction:
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM 5'-amino-modified oligonucleotide (50 nmol)
-
50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5)
-
-
Add 5 µL of the 100 mM this compound-NHS ester solution in DMSO (500 nmol, 10-fold molar excess).
-
Add 2 µL of DIPEA.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark.
3. Purification of the Conjugate:
-
After incubation, purify the conjugated oligonucleotide from excess NHS ester and byproducts using a desalting column or by ethanol precipitation.
-
Analyze the purified product by mass spectrometry to confirm successful conjugation.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.
Deprotection of the Thioacetate Group
The acetyl group on the sulfur atom can be removed to generate a free thiol, which is reactive towards maleimides and other thiol-specific reagents.
Diagram of Deprotection and Click Reaction
Caption: Pathways for thiol deprotection and subsequent click chemistry.
Deprotection Protocol (using DTT):
-
Dissolve the purified this compound-modified oligonucleotide in 0.1 M sodium phosphate buffer (pH 7.5).
-
Add Dithiothreitol (DTT) to a final concentration of 100 mM.[8]
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the deprotected, thiol-modified oligonucleotide using a desalting column to remove excess DTT. The resulting oligonucleotide will have a free thiol group at the 5'-end and a terminal alkyne on the phenyl ring.
Note: For applications where DTT may interfere with downstream processes, Tris(2-carboxyethyl)phosphine (TCEP) can be used as an alternative reducing agent.[8]
Subsequent "Click" Chemistry Reaction
The terminal alkyne on the phenyl ring can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
General Click Chemistry Protocol:
-
Dissolve the alkyne-modified oligonucleotide (with either the protected or deprotected thiol) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Add the azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a peptide) in a slight molar excess.
-
Add a copper(I) source, typically prepared in situ by reducing copper(II) sulfate with sodium ascorbate.
-
Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final clicked product using HPLC or other appropriate chromatographic techniques.
Phosphoramidite-Based Synthesis Approach
This method involves the synthesis of a phosphoramidite derivative of this compound, which can then be used in a standard automated oligonucleotide synthesizer.
Proposed Synthetic Scheme for Phosphoramidite
Caption: Proposed synthetic route for the phosphoramidite derivative.
The synthesis would involve first introducing a linker with a primary hydroxyl group to the this compound, followed by phosphitylation to generate the final phosphoramidite. This phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate the modification at any desired position within the oligonucleotide. The subsequent deprotection of the thioacetate would follow the protocol described above.
Quantitative Data Summary
The following table summarizes expected outcomes for the post-synthetic conjugation and deprotection steps. Actual yields may vary depending on the oligonucleotide sequence and reaction conditions.
| Step | Parameter | Expected Value | Analysis Method |
| Post-Synthetic Conjugation | Conjugation Efficiency | > 90% | Mass Spectrometry, HPLC |
| Thioacetate Deprotection (DTT/TCEP) | Deprotection Efficiency | > 95% | Mass Spectrometry, Ellman's Test |
| Click Chemistry (CuAAC) | Reaction Yield | > 85% | HPLC, Mass Spectrometry |
Conclusion
The methods described provide a robust framework for the attachment of this compound to oligonucleotides. The post-synthetic conjugation approach is readily accessible for most laboratories equipped for basic bioconjugation. The resulting dual-functionalized oligonucleotides, possessing both a reactive thiol and a clickable alkyne, are powerful tools for the development of novel diagnostics, therapeutics, and nanomaterials. Careful purification and characterization at each step are crucial for obtaining high-quality final products.
References
- 1. Click chemistry with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. researchgate.net [researchgate.net]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabion.com [metabion.com]
Application Notes and Protocols: S-(4-ethynylphenyl) ethanethioate in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-ethynylphenyl) ethanethioate is a versatile bifunctional molecule that holds significant potential in the development of fluorescent probes. Its terminal alkyne group provides a reactive handle for facile modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward attachment of a wide variety of fluorophores. The thioacetate moiety serves as a protected thiol, which can be selectively deprotected to reveal a nucleophilic thiol group. This thiol can act as a recognition site for various analytes, enabling the design of "turn-on" or ratiometric fluorescent probes. This document outlines the application of this compound in the synthesis of a novel fluorescent probe for the detection of palladium species, which are relevant in biological systems and as trace contaminants in pharmaceuticals.
Introduction
The development of selective and sensitive fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field of research. This compound is an attractive building block for the synthesis of such probes due to its orthogonal reactive sites. The ethynyl group allows for the covalent attachment of a fluorophore through the highly efficient and bio-orthogonal CuAAC reaction. The thioacetate group, upon hydrolysis, yields a free thiol that can be employed as a specific recognition and reaction site for analytes such as heavy metal ions or reactive oxygen species.
This application note details a protocol for the synthesis of a fluorescent probe for palladium (Pd) species, leveraging this compound as a precursor. The probe's design is based on a palladium-triggered cleavage of the thiol group, leading to a change in the fluorescence properties of the molecule.
Proposed Signaling Pathway
The detection mechanism relies on a palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc) protecting group from a coumarin-based fluorophore. The free thiol on the phenyl ring enhances the rate of this cleavage. Prior to the introduction of palladium, the fluorophore is in a "caged" state with minimal fluorescence. The presence of palladium initiates the cleavage reaction, releasing the highly fluorescent coumarin dye and causing a "turn-on" fluorescence response.
Caption: Proposed synthesis and detection pathway for a palladium probe.
Quantitative Data Summary
The following table summarizes the expected photophysical and performance characteristics of the proposed palladium probe based on data from similar coumarin-based probes found in the literature.
| Parameter | Value |
| Excitation Wavelength (λex) | ~405 nm |
| Emission Wavelength (λem) | ~485 nm |
| Quantum Yield (Φ) - Probe | < 0.01 |
| Quantum Yield (Φ) - Product | ~ 0.6 |
| Stokes Shift | ~ 80 nm |
| Detection Limit (LOD) | 10-50 nM |
| Response Time | < 15 minutes |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocols
Synthesis of Azide-Functionalized Coumarin
A detailed protocol for the synthesis of an azide-functionalized coumarin fluorophore is a prerequisite. For this, a commercially available 7-hydroxycoumarin can be alkylated with propargyl bromide, followed by a reaction with an azide source to yield the desired azide-coumarin.
Synthesis of the Fluorescent Probe
Workflow Diagram
Caption: Experimental workflow for the synthesis of the palladium probe.
Detailed Methodology:
-
Click Reaction:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and the azide-functionalized coumarin (1.05 eq) in a 1:1 mixture of tert-butanol and water (20 mL).
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the thioacetate-protected probe.
-
-
Thioacetate Deprotection:
-
Dissolve the thioacetate-protected probe (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (15 mL).
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
After completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final probe by column chromatography.
-
In Vitro Fluorescence Assay
-
Prepare a stock solution (1 mM) of the final probe in dimethyl sulfoxide (DMSO).
-
Prepare a working solution (10 µM) of the probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare stock solutions of various palladium salts (e.g., Pd(PPh₃)₄) and other relevant metal ions in appropriate solvents.
-
In a quartz cuvette, add the probe solution and record the initial fluorescence spectrum.
-
Add varying concentrations of the palladium salt to the cuvette and record the fluorescence spectra at different time intervals.
-
Perform control experiments with other metal ions to assess the selectivity of the probe.
Conclusion
This compound serves as a valuable and versatile starting material for the construction of sophisticated fluorescent probes. The synthetic strategy outlined in this document provides a clear pathway to a novel probe for the detection of palladium species. The principles of its design, including the use of click chemistry for fluorophore attachment and a trigger-specific cleavage reaction for signal generation, can be adapted for the development of probes for a wide array of other analytes. This highlights the potential of this compound as a key component in the chemical biologist's and drug development professional's toolkit.
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry for S-(4-ethynylphenyl) ethanethioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving S-(4-ethynylphenyl) ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a click reaction with this compound?
A1: For a small-scale reaction, a good starting point is to use a 1:1.2 molar ratio of your azide to this compound. The reaction can be performed at room temperature in a variety of solvents. A common catalyst system is a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1][2] The use of a ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[3]
Q2: Which copper source is best for my reaction?
A2: You have several options for the copper source. Using a Cu(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) is a convenient and widely used method that generates the active Cu(I) catalyst in situ.[1][2] Alternatively, you can use a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) directly.[4] If using a Cu(I) salt, it is crucial to work under inert atmosphere to prevent oxidation to the inactive Cu(II) state. For many bioconjugation applications, the in situ reduction of Cu(II) is preferred.[5]
Q3: Is a ligand necessary for the reaction to proceed?
A3: While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction rate.[3][5] For reactions in organic solvents, TBTA is a common choice, while THPTA is ideal for aqueous media.[2]
Q4: What is the optimal solvent for the click chemistry of this compound?
A4: The choice of solvent depends on the solubility of your azide substrate. This compound is generally soluble in a range of organic solvents. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures of these with water.[6] For substrates with poor water solubility, using an organic solvent or a high proportion of an organic co-solvent is recommended.[7]
Q5: How does the thioester group in this compound affect the click reaction?
A5: The thioester group is an electron-withdrawing group, which can increase the acidity of the terminal alkyne's proton. This may facilitate the formation of the copper acetylide intermediate, potentially leading to a faster reaction rate compared to electron-neutral or electron-rich alkynes.[8] However, there is a possibility of side reactions involving the sulfur atom, especially in the presence of the copper catalyst and reducing agents. While thioesters are generally more stable than free thiols, it is important to monitor the reaction for any potential byproducts.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. | • Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). • If using a Cu(I) salt directly, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Increase the concentration of the reducing agent. |
| Poor Solubility of Reactants: One or both of your reactants may not be fully dissolved in the chosen solvent system. | • Try a different solvent or a co-solvent system (e.g., THF/water, DMSO/water). • Gently warm the reaction mixture to aid dissolution, but monitor for potential degradation. | |
| Catalyst Sequestration: Other functional groups in your azide substrate may be coordinating to the copper catalyst, rendering it inactive. | • Increase the catalyst and ligand loading. • Consider using a different ligand that may have a higher affinity for copper. | |
| Formation of Side Products | Homocoupling of the Alkyne: Oxidative homocoupling of this compound can occur, especially in the presence of oxygen. | • Ensure the reaction is performed under an inert atmosphere. • Use a slight excess of the reducing agent to maintain a reducing environment.[1] |
| Thioester Cleavage or Reaction: The thioester moiety may be unstable under the reaction conditions, potentially leading to hydrolysis or other side reactions. | • Monitor the reaction by TLC or LC-MS to check for the appearance of unexpected spots. • If cleavage is suspected, try running the reaction at a lower temperature or for a shorter duration. • Ensure the pH of the reaction mixture is within a neutral range (pH 4-12 is generally well-tolerated).[1] | |
| Thiol-Alkyne Side Reaction: Although less likely with a thioester than a free thiol, a copper-catalyzed reaction between a thiol-containing impurity and the alkyne is a known side reaction.[9] | • Ensure the purity of your starting materials. • If impurities are suspected, purify the this compound before use. | |
| Slow Reaction Rate | Insufficient Catalyst Activity: The catalyst concentration or turnover may be too low. | • Increase the catalyst loading (both copper and ligand). • Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.[5] |
| Steric Hindrance: If your azide is sterically bulky, it may slow down the reaction. | • Increase the reaction time and/or temperature. • Consider using a higher concentration of reactants. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general starting point and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., THF/water 1:1)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O and a stock solution of sodium L-ascorbate in water. Prepare a stock solution of TBTA in a suitable organic solvent like DMSO or THF.
-
To the reaction mixture, add the TBTA solution (typically 1-5 mol% relative to the alkyne).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).
-
Add the sodium ascorbate solution (typically 5-10 mol% relative to the alkyne) to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer (e.g., by column chromatography).
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters that can be used as a starting point for optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Molar Equivalents (relative to limiting reagent) | Typical Concentration |
| This compound | 1.0 - 1.2 | 0.01 - 0.1 M |
| Azide | 1.0 - 1.2 | 0.01 - 0.1 M |
| Copper Source (e.g., CuSO₄) | 0.01 - 0.1 (1-10 mol%) | 0.1 - 10 mM |
| Reducing Agent (e.g., NaAsc) | 0.05 - 0.5 (5-50 mol%) | 0.5 - 50 mM |
| Ligand (e.g., TBTA) | 0.01 - 0.1 (1-10 mol%) | 0.1 - 10 mM |
Table 2: Influence of Reaction Parameters on Yield and Time
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Reaction Time |
| Temperature | Room Temperature | Generally high | Moderate |
| 50 °C | May improve for slow reactions | Faster | |
| Catalyst Loading | 1 mol% | Good for simple substrates | Longer |
| 5-10 mol% | Higher, especially for challenging substrates | Shorter | |
| Solvent | Aprotic (THF, DMF) | Good for organic-soluble substrates | Dependent on solubility |
| Protic (tBuOH/H₂O) | Good for water-soluble substrates | Can be very fast | |
| Ligand | With Ligand | High | Significantly shorter |
| Without Ligand | Variable, often lower | Significantly longer |
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A logical flow for troubleshooting common CuAAC issues.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. warwick.ac.uk [warwick.ac.uk]
troubleshooting low yield in S-(4-ethynylphenyl) ethanethioate conjugation reactions
Welcome to the technical support center for S-(4-ethynylphenyl) ethanethioate conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical biology probe containing a terminal alkyne group and a protected thiol (thioacetate). Its primary application is in the study of protein S-palmitoylation, a reversible lipid modification of cysteine residues. After metabolic incorporation into proteins, the alkyne handle allows for the visualization and enrichment of palmitoylated proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Q2: What are the main challenges when using this compound in conjugation reactions?
A2: The most common challenge is achieving a high yield of the desired conjugate. Low yields can be attributed to several factors, including inefficient deprotection of the thioacetate group (if required for the specific application), suboptimal CuAAC reaction conditions, instability of the reagents, and potential side reactions.
Q3: Should I deprotect the thioacetate group before the conjugation reaction?
A3: This depends on your experimental goal.
-
For CuAAC ("click chemistry"): No, the thioacetate group remains intact. The conjugation occurs via the terminal alkyne.
-
For thiol-specific conjugations (e.g., thiol-maleimide reaction): Yes, the thioacetate group must be deprotected to generate a free thiol.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The choice of monitoring technique depends on the nature of your biomolecule. For protein conjugations, SDS-PAGE analysis is a common method. A successful conjugation will result in a shift in the molecular weight of the protein. For smaller molecules, techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) can be employed.
Troubleshooting Guides
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields in CuAAC reactions are a frequent issue. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Ineffective Copper(I) Catalyst | The CuAAC reaction requires a Cu(I) catalyst. Cu(II) species, often present in copper salts, are inactive. Ensure the use of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Alternatively, use a pre-activated Cu(I) source. |
| Oxygen Interference | Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas all buffers and solutions prior to use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Ligand | A stabilizing ligand is crucial to prevent copper precipitation and enhance catalyst activity. For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended. For organic solvents, TBTA is a common choice. |
| Incorrect Stoichiometry | Ensure the optimal stoichiometry of reagents. Typically, an excess of the azide-containing molecule and the copper catalyst relative to the alkyne-modified biomolecule is used. |
| Suboptimal pH | The optimal pH for CuAAC is typically between 7 and 8. Significant deviations from this range can lead to reduced reaction efficiency. |
| Poor Reagent Solubility | This compound and some azide partners may have limited aqueous solubility. The use of co-solvents like DMSO or DMF (up to 10% v/v) can improve solubility and reaction efficiency. |
Incomplete Thioacetate Deprotection
For applications requiring a free thiol, incomplete deprotection of the thioacetate group will result in low conjugation yields.
| Potential Cause | Recommended Solutions |
| Inefficient Deprotection Reagent | Strong bases like sodium hydroxide or potassium hydroxide are effective for thioacetate deprotection. Ensure the base is fresh and used in sufficient excess. |
| Insufficient Reaction Time or Temperature | The deprotection reaction may require heating (e.g., reflux) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Re-oxidation of the Thiol | The newly formed thiol is susceptible to oxidation, leading to the formation of disulfides. Perform the deprotection and subsequent conjugation under an inert atmosphere and use degassed solvents. |
| Hydrolysis of the Product | Prolonged exposure to harsh basic or acidic conditions can lead to the hydrolysis of other functional groups in your molecule of interest. Neutralize the reaction mixture promptly after deprotection is complete. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol provides a general guideline for the "click" conjugation of an azide-containing reporter molecule to a protein metabolically labeled with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-reporter molecule (e.g., a fluorescent dye with an azide handle)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Degassed buffers
Procedure:
-
To your alkyne-modified protein solution, add the azide-reporter molecule to the desired final concentration (typically a 4- to 50-fold molar excess).
-
Add the THPTA ligand solution to a final concentration of 5 equivalents relative to the CuSO4.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
The reaction can be quenched by the addition of EDTA.
-
Purify the conjugated protein using standard methods such as size-exclusion chromatography or dialysis.
Protocol 2: Thioacetate Deprotection to Generate a Free Thiol
This protocol describes the deprotection of this compound to yield 4-ethynylthiophenol.
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M in degassed water)
-
Hydrochloric acid (HCl) solution (e.g., 2 M, degassed)
-
Diethyl ether (degassed)
-
Saturated sodium chloride solution (brine, degassed)
-
Anhydrous sodium sulfate
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve this compound in degassed ethanol in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with the degassed HCl solution.
-
Extract the product with degassed diethyl ether.
-
Wash the organic layer with degassed water and then with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethynylthiophenol.
-
The crude product can be purified by column chromatography if necessary. Due to the potential for oxidation, the purified thiol should be used immediately in the subsequent conjugation step.
Visualizations
Experimental Workflow for Proteomic Analysis of S-Palmitoylation
This diagram illustrates a typical workflow for identifying S-palmitoylated proteins using this compound.
Caption: Workflow for proteomic identification of S-palmitoylated proteins.
Logical Relationship of Factors Affecting CuAAC Yield
This diagram outlines the key factors that influence the yield of the copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: Key factors influencing the yield of CuAAC reactions.
common side reactions and byproducts with S-(4-ethynylphenyl) ethanethioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(4-ethynylphenyl) ethanethioate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a Sonogashira cross-coupling reaction. A common approach starts with a protected alkyne, such as S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate, which is then deprotected to yield the terminal alkyne. An alternative route involves the direct coupling of 4-ethynylthiophenol with an acetylating agent, though this can be complicated by the reactivity of the free thiol. Another widely used method is the Sonogashira coupling of a halo-aryl precursor, such as S-(4-iodophenyl) ethanethioate, with a protected or terminal alkyne.
Q2: What are the key stability concerns for this compound?
A2: The primary stability concerns are the hydrolysis of the thioester linkage and the reactivity of the terminal alkyne.
-
Thioester Hydrolysis: The thioester is susceptible to hydrolysis, particularly under basic conditions, to yield 4-ethynylthiophenol and acetic acid. Under neutral to acidic conditions, the rate of hydrolysis is significantly slower.
-
Alkyne Reactivity: The terminal alkyne can undergo self-coupling (homocoupling or Glaser coupling) in the presence of copper catalysts and oxygen, leading to the formation of diacetylene byproducts. Under certain Sonogashira reaction conditions, it has been reported that 4-ethynylphenylthioacetate can undergo an unexpected cyclo-oligomerization to form a cyclic trimer[1][2].
Troubleshooting Guides
Issue 1: Low or No Product Yield in Sonogashira Coupling
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows predominantly starting materials (e.g., S-(4-iodophenyl) ethanethioate).
-
Mass spectrometry (MS) analysis of the crude reaction mixture does not show the desired product mass.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst like PdCl₂(PPh₃)₂ which is reduced in situ. |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst and promote alkyne homocoupling. Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. A common combination is THF or DMF with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and of high purity. |
| Low Reaction Temperature | While some Sonogashira couplings proceed at room temperature, reactions involving less reactive aryl bromides or chlorides may require heating. Gradually increase the reaction temperature and monitor the progress by TLC. |
Issue 2: Presence of Significant Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and product.
-
NMR and MS analyses of the crude product indicate the presence of unexpected masses or signals.
Common Byproducts and Their Identification:
| Byproduct | Identification | Prevention |
| Alkyne Homocoupling Product (Diacetylene) | Characterized by a mass corresponding to double the molecular weight of the alkyne component minus two protons. In ¹H NMR, the absence of the terminal alkyne proton signal and potentially symmetric aromatic signals. | Minimize the concentration of the copper catalyst and ensure strictly anaerobic conditions. Running the reaction under "copper-free" Sonogashira conditions can also prevent this side reaction. |
| Cyclic Oligomers | A notable side reaction is the formation of a cyclic trimer of this compound[1][2]. This will present as a high molecular weight species in MS. | The formation of this byproduct is highly dependent on the specific reaction conditions, including the catalyst system and reactant concentrations. If oligomerization is suspected, altering the palladium ligand (e.g., from PPh₃ to P(tBu)₃) or changing the solvent may be necessary to favor the desired cross-coupling[1][2]. |
| De-acetylated Product (4-ethynylthiophenol) | Presence of a thiol (-SH) proton signal in ¹H NMR (often broad and in the range of 3-4 ppm) and a corresponding mass in MS. | This can occur if the reaction mixture is basic and contains water. Ensure anhydrous conditions and use a non-nucleophilic base if possible. |
| Unreacted S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate | If synthesizing from a TMS-protected precursor, incomplete deprotection will result in this impurity. It can be identified by the presence of the trimethylsilyl proton signal (a sharp singlet around 0.25 ppm) in the ¹H NMR spectrum. | Ensure complete deprotection by using a sufficient amount of the deprotecting agent (e.g., TBAF, K₂CO₃ in methanol) and allowing adequate reaction time. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sonogashira Coupling of S-(4-iodophenyl) ethanethioate and Trimethylsilylacetylene
This two-step protocol is a common method for preparing the title compound.
Step 1: Synthesis of S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate
-
Reagents: S-(4-iodophenyl) ethanethioate, trimethylsilylacetylene, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (TEA), and tetrahydrofuran (THF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add S-(4-iodophenyl) ethanethioate, PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add degassed THF and degassed TEA.
-
To the stirred solution, add trimethylsilylacetylene (e.g., 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting iodide is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate.
-
Step 2: Deprotection to this compound
-
Reagents: S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate, potassium carbonate (K₂CO₃), methanol, and dichloromethane (DCM).
-
Procedure:
-
Dissolve S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate in a mixture of methanol and DCM.
-
Add a catalytic amount of K₂CO₃ (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl).
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound, which can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent oxidation of the thiol group after deprotection
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing thiol group oxidation after deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the oxidation of thiol groups after deprotection?
A1: The thiol group (-SH) is a highly reactive functional group. After deprotection, the resulting free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds (R-S-S-R). This dimerization or oligomerization can inactivate the molecule, prevent its intended downstream conjugation, or lead to the formation of unwanted byproducts, ultimately compromising experimental results and the efficacy of therapeutic agents.[1][2]
Q2: What are the primary factors that contribute to thiol oxidation?
A2: Several factors can promote the oxidation of free thiols:
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent.
-
pH of the Solution: Thiol oxidation is generally more rapid at neutral to alkaline pH because of the increased concentration of the more reactive thiolate anion (R-S⁻).[3]
-
Presence of Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze thiol oxidation.
-
Exposure to Light: Certain wavelengths of light can promote the formation of reactive oxygen species, which in turn can oxidize thiols.
Q3: What are the most common reducing agents used to deprotect thiols and maintain a reducing environment?
A3: Several reducing agents are commonly employed. The choice depends on the specific application, pH requirements, and compatibility with downstream processes.
-
Dithiothreitol (DTT): A strong reducing agent that is effective at neutral to basic pH. However, it has a relatively short half-life in aqueous solutions.[1]
-
Tris(2-carboxyethyl)phosphine (TCEP): A potent, odorless, and more stable reducing agent that is effective over a broad pH range.[1][4] A key advantage of TCEP is that it does not contain a thiol group itself, which can sometimes interfere with subsequent reactions.[4]
-
β-Mercaptoethanol (BME): A volatile and odorous but cost-effective reducing agent. It is typically used in excess to drive the reduction equilibrium.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of free thiol after deprotection | Incomplete deprotection reaction. | * Ensure the deprotection reagent (e.g., TCEP, DTT) is fresh and active.[5] * Optimize reaction time and temperature as per the protocol. * Increase the molar excess of the deprotection reagent. |
| Oxidation of thiols during deprotection. | * Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] * Use degassed buffers and solvents. | |
| Rapid loss of free thiol activity after purification | Re-oxidation of the thiol group by atmospheric oxygen. | * Store the purified product under an inert atmosphere.[5] * Add a low concentration of a reducing agent (e.g., 1-10 mM DTT or TCEP) to the storage buffer.[5] |
| Presence of catalytic metal ions in buffers. | * Treat buffers with a chelating agent like EDTA to sequester metal ions.[2] | |
| Inconsistent results in downstream applications (e.g., conjugation) | Partial oxidation of the thiol starting material. | * Always quantify the free thiol concentration immediately before use with a fresh Ellman's test.[6][7] * Ensure the deprotected oligonucleotide is used immediately after purification for conjugation applications.[5] |
| Interference from excess reducing agent. | * If using a thiol-containing reducing agent like DTT, remove it post-deprotection via size-exclusion chromatography or dialysis.[4] * Consider using TCEP, which often does not require removal before subsequent steps.[4] |
Quantitative Data Summary
The choice of a reducing agent is critical for both the deprotection step and the subsequent prevention of oxidation. The following table summarizes the key properties of commonly used reducing agents.
| Reducing Agent | Effective pH Range | Relative Stability | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | 7.0 - 9.0[1] | Low (short half-life in aqueous solution)[1] | Strong reducing power; forms a stable six-membered ring upon oxidation.[1] | Volatile with a strong odor; can interfere with downstream maleimide chemistry.[8] |
| Tris(2-carboxyethyl) phosphine (TCEP) | 1.5 - 9.0[1] | High | Odorless; effective over a wide pH range; does not contain a thiol group.[1][4] | Can react with maleimides under certain conditions.[4] |
| β-Mercaptoethanol (BME) | ~7.0 - 9.0 | Moderate | Inexpensive. | Volatile with a strong, unpleasant odor; requires a large excess for efficient reduction.[1] |
Experimental Protocols
Protocol 1: Deprotection of Thiol-Modified Oligonucleotides using TCEP
This protocol describes the reduction of a disulfide bond in a thiol-modified oligonucleotide to generate a free thiol group.
Materials:
-
Thiol-modified oligonucleotide (lyophilized)
-
0.5 M TCEP stock solution
-
Nuclease-free water
Procedure:
-
Prepare 0.1 M TCEP solution: Mix 80 µL of 0.5 M TCEP with 320 µL of nuclease-free water. It is recommended to prepare this solution fresh to ensure optimal reducing activity.[5]
-
Dissolve the oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in 400 µL of the freshly prepared 0.1 M TCEP solution.[5]
-
Incubate: Vortex the mixture gently and incubate at room temperature for 1 hour, with intermittent vortexing.[5]
-
Purification (Optional): If TCEP interferes with downstream applications, it can be removed by methods such as ethanol precipitation or size-exclusion chromatography.[5]
-
Storage: To prevent re-oxidation, store the reduced oligonucleotide under an inert atmosphere or in a solution containing 10 mM TCEP at -20°C.[5]
Protocol 2: Quantification of Free Thiols using Ellman's Test
Ellman's test is a rapid and sensitive method for the quantification of free sulfhydryl groups in a sample.[6][7]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[9]
-
Sample containing the free thiol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[9]
-
Sample Preparation: For each sample, prepare two tubes. To one, add a known volume of your sample (e.g., 125 µL) to the reaction buffer (e.g., 1.25 mL).[9] The second tube will serve as a blank, containing only the reaction buffer (e.g., 1.375 mL).[9]
-
Reaction: Add a small volume of the Ellman's Reagent Solution (e.g., 25 µL) to both the sample and blank tubes.[9]
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[9]
-
Measurement: Zero the spectrophotometer with the blank at 412 nm. Measure the absorbance of the sample at 412 nm.[9]
-
Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.[9]
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. metabion.com [metabion.com]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
strategies to improve the solubility of S-(4-ethynylphenyl) ethanethioate conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with S-(4-ethynylphenyl) ethanethioate and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound and its conjugates?
A1: this compound is a relatively lipophilic molecule, as indicated by its estimated LogP of approximately 2.3. This inherent hydrophobicity leads to poor aqueous solubility. When conjugated to other molecules, the overall solubility can be further reduced, especially if the conjugate partner is also poorly soluble. This often results in precipitation in aqueous buffers, leading to inaccurate experimental results and difficulties in formulation for in vitro and in vivo studies.
Q2: What are the initial steps to consider when preparing a stock solution of an this compound conjugate?
A2: The first step is to select an appropriate organic solvent in which the conjugate is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its strong solubilizing power for a wide range of organic compounds. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into aqueous buffers for working solutions.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent dumping," where the compound crashes out of solution as the solvent polarity changes. Here are several strategies to address this:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of your compound.
-
Employ Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[1][2]
Troubleshooting Guide
This guide provides structured approaches to common solubility problems.
Issue 1: Compound Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the well-plate or test tube after adding the compound stock solution.
-
Inconsistent results in bioassays.
-
Low recovery of the compound in analytical measurements.
Possible Causes:
-
The aqueous solubility of the compound is exceeded.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The buffer components are interacting with the compound, causing it to precipitate.
Solutions:
| Strategy | Description | Key Considerations |
| Co-solvent Addition | Introduce a water-miscible organic solvent into the final aqueous solution. | The final co-solvent concentration should be compatible with the experimental system (e.g., cell viability, enzyme activity). Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). |
| Surfactant-based Solubilization | Add a non-ionic surfactant to the aqueous buffer before adding the compound. | Commonly used surfactants include Tween® 20, Tween® 80, and Pluronic® F-127. The final surfactant concentration should be above its critical micelle concentration (CMC) but below levels that could cause cellular toxicity or interfere with the assay.[3][4] |
| Cyclodextrin Complexation | Prepare a complex of the compound with a cyclodextrin before adding it to the aqueous buffer. | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.[2] The molar ratio of cyclodextrin to the compound needs to be optimized. |
| pH Adjustment | For ionizable conjugates, adjusting the pH of the buffer can significantly impact solubility. | This is only applicable if the conjugate has acidic or basic functional groups. The pH must remain within a range that is compatible with the biological assay. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using Pluronic® F-127
This protocol is adapted for preparing a working solution of a hydrophobic compound for cell-based assays.
Materials:
-
This compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other desired aqueous buffer
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO. This may require gentle heating (40-50°C) to fully dissolve. Store at room temperature. Do not refrigerate, as it may cause the Pluronic® to precipitate.[5][6]
-
Prepare a 10 mM stock solution of the this compound conjugate in 100% DMSO.
-
In a separate tube, mix equal volumes of the 10 mM compound stock and the 20% Pluronic® F-127 stock. Vortex briefly.
-
Serially dilute this mixture into the desired aqueous buffer (e.g., HBSS) to achieve the final working concentration. The final concentration of Pluronic® F-127 should ideally be kept below 0.1% (v/v) to minimize potential effects on cell membranes.[6]
Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes a method to enhance aqueous solubility through complexation with HP-β-CD.
Materials:
-
This compound conjugate
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
Procedure:
-
Determine the required amount of HP-β-CD. A molar excess of HP-β-CD to the compound is typically required (e.g., 5:1 or 10:1).
-
Prepare a solution of HP-β-CD in the desired aqueous buffer.
-
Add the this compound conjugate to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours. Gentle heating can be applied if the compound and conjugate are stable at elevated temperatures.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Data Presentation
Table 1: Solubility Enhancement of a Model Hydrophobic Drug with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
| Compound | Solubility in Water (mg/mL) | Solubility in 45% (w/v) HP-β-CD (mg/mL) | Solubility Enhancement Factor |
| Dexamethasone | <0.01 | 24 | >2400 |
| Estradiol | <0.01 | 21 | >2100 |
| Indomethacin | 0.02 | 3 | 150 |
This table provides examples of the significant solubility enhancement that can be achieved with HP-β-CD for various poorly soluble drugs. Similar improvements can be expected for this compound conjugates, although the exact enhancement will be compound-specific.[2]
Visualizations
Caption: Experimental workflow for preparing solutions of poorly soluble compounds.
Caption: Troubleshooting logic for addressing compound precipitation.
Signaling Pathways:
Currently, there is limited specific information available in the public domain directly linking this compound or its simple conjugates to specific signaling pathways. The biological activity will largely depend on the nature of the conjugated molecule. However, compounds containing ethynylphenyl moieties are often used as probes in chemical biology and can be designed to target a wide array of proteins. Aryl halides and related structures can react with cysteine residues in proteins, potentially modulating their function.[7] The specific signaling pathway affected would be determined by the protein target of the conjugate. General signaling pathways that are often studied in the context of cancer and other diseases, and could be relevant depending on the conjugate's target, include the Wnt, Notch, and PI3K/Akt pathways.[8][9][10]
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 3. idosi.org [idosi.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with copper catalyst interference in S-(4-ethynylphenyl) ethanethioate reactions
Welcome to the technical support center for reactions involving S-(4-ethynylphenyl) ethanethioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during copper-catalyzed reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common copper-catalyzed reactions performed with this compound?
A1: The two most common copper-catalyzed reactions involving this compound are the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". The terminal alkyne functionality is the reactive site for these transformations.
Q2: I am observing a significant, high-molecular-weight byproduct in my Sonogashira reaction. What is it and why is it forming?
A2: A common issue when subjecting this compound to Sonogashira conditions is its self-oligomerization, leading to the formation of a cyclic trimer.[1] This side reaction is a significant interference and can be the dominant pathway under certain conditions.
Q3: How can I prevent the formation of the cyclic trimer during a Sonogashira coupling?
A3: A key strategy to prevent this unwanted side reaction is to use a protecting group for the alkyne.[1] A common choice is a trialkylsilyl group, such as trimethylsilyl (TMS). The TMS-protected alkyne can then undergo the Sonogashira coupling, and the TMS group can be subsequently removed under mild conditions.[2] Alternatively, copper-free Sonogashira protocols may also mitigate this side reaction.[3][4]
Q4: Is the thioacetate group stable under typical Sonogashira and click chemistry reaction conditions?
A4: The thioacetate group can be labile, especially in the presence of strong bases and at elevated temperatures, which are sometimes employed in Sonogashira reactions.[5] Hydrolysis of the thioacetate would yield the corresponding thiol. This free thiol can coordinate to and potentially poison the palladium and copper catalysts. In the case of click chemistry, the in situ generated thiol can participate in side reactions.
Q5: What are the potential side reactions related to the thioacetate group in CuAAC (click chemistry)?
A5: If the thioacetate group is hydrolyzed to the corresponding thiol, the thiol can undergo a copper-catalyzed reaction with the alkyne and the azide to form a thiotriazole byproduct.[6] This is a known interference in bioconjugation reactions where free cysteine residues (containing thiols) are present.[6]
Q6: How can I minimize the hydrolysis of the thioacetate group during my reactions?
A6: To minimize hydrolysis, it is recommended to use milder bases and the lowest effective reaction temperature. For Sonogashira reactions, amine bases like triethylamine or diisopropylethylamine are commonly used.[2][5] For click chemistry, the reaction is often performed under physiological or near-neutral pH conditions, which helps to preserve the thioacetate group.[7]
Q7: What are the best practices for purifying the desired product and removing byproducts and catalysts?
A7: Purification is typically achieved through column chromatography on silica gel.[8] For removing oligomeric byproducts like the cyclic trimer, careful selection of the eluent system is crucial to achieve good separation. Techniques such as preparative HPLC or size exclusion chromatography may be necessary for challenging separations.[8] Residual metal catalysts can often be removed by washing the organic solution with aqueous solutions of chelating agents like EDTA, or by passing the product through a plug of silica gel or a specialized metal scavenger resin.
Troubleshooting Guides
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired product; starting material consumed. | Formation of the cyclic trimer of this compound. | - Implement a protecting group strategy for the alkyne (e.g., TMS).- Explore copper-free Sonogashira conditions.[3][4]- Optimize reaction conditions: lower temperature, shorter reaction time, and carefully select the base. |
| Reaction stalls; starting materials remain. | Catalyst poisoning by in situ generated thiol from thioacetate hydrolysis. | - Use milder bases (e.g., DIPEA instead of stronger inorganic bases).- Ensure anhydrous reaction conditions to minimize hydrolysis.- Increase catalyst loading or add a phosphine ligand to stabilize the palladium catalyst. |
| Formation of homocoupled alkyne (Glaser coupling). | Presence of oxygen in the reaction mixture when using a copper co-catalyst. | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of an unexpected byproduct with a mass corresponding to alkyne + azide + sulfur. | Hydrolysis of the thioacetate to a thiol, followed by a three-component reaction to form a thiotriazole.[6] | - Perform the reaction at or near neutral pH.- Use a buffered reaction medium if necessary.- Minimize reaction time and temperature. |
| Low reaction rate. | Insufficiently active copper(I) catalyst. | - Use a stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA.[9]- Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added immediately before the reactants.[7] |
| Inconsistent results. | Oxidation of the copper(I) catalyst to the inactive copper(II) state. | - Use a ligand to stabilize the copper(I) oxidation state.[9]- Degas the reaction mixture to remove oxygen. |
Data Presentation
Table 1: Comparison of Strategies to Minimize Cyclotrimerization in Sonogashira Coupling of this compound
| Strategy | Reaction Conditions | Desired Product Yield | Cyclic Trimer Yield | Reference |
| No Protecting Group | Pd(PPh₃)₂Cl₂/CuI, Et₃N/THF, 60 °C | Low to Moderate | Significant | [1] |
| TMS-Protecting Group | 1. TMS-protection of alkyne2. Pd(PPh₃)₂Cl₂/CuI, Et₃N/THF, 60 °C3. Deprotection (e.g., TBAF) | Good to Excellent | Not Observed | [2] |
| Copper-Free | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, organic base (e.g., DBU), solvent (e.g., DMF), RT to 80 °C | Moderate to Good | Minimized | [3][4] |
Note: Yields are qualitative and can vary significantly based on the specific aryl halide, catalyst system, and reaction conditions.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound using a TMS Protecting Group Strategy
Step 1: TMS-Protection of this compound
-
Dissolve this compound (1.0 equiv) in anhydrous THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (1.5 equiv).
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate.
Step 2: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a degassed solvent system, such as a mixture of THF and an amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
Step 3: TMS-Deprotection
-
Dissolve the crude coupled product in a suitable solvent like THF.
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF).
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (1-5 mol%) and a ligand such as TBTA or THPTA (1-5 mol%) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
-
Add the copper-ligand solution to the solution of the azide and alkyne.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, the product can be isolated by direct precipitation, extraction, or purified by column chromatography.
Visualizations
Caption: Workflow for Sonogashira coupling with this compound.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. Ligand-, copper-, and amine-free sonogashira reaction of aryl iodides and bromides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of S-(4-ethynylphenyl) ethanethioate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving S-(4-ethynylphenyl) ethanethioate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Sonogashira Coupling Purification | 1. Incomplete Reaction: The Sonogashira coupling did not go to completion. 2. Product Loss During Extraction: The product has some water solubility or formed an emulsion. 3. Product Degradation on Silica Gel: The product is sensitive to the acidic nature of silica gel. 4. Formation of Alkyne Homocoupling (Glaser) Products: The presence of oxygen can lead to the dimerization of the alkyne starting material, a common side reaction in copper-catalyzed Sonogashira couplings.[1] | 1. Optimize Reaction Conditions: Ensure anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture. Consider increasing the catalyst loading or reaction time. The reactivity of aryl halides follows the trend I > Br > Cl; if using a bromide or chloride, more forcing conditions may be needed.[1] 2. Modify Work-up: Saturate the aqueous layer with brine to decrease the solubility of the organic product. To break emulsions, try adding a small amount of brine or a different organic solvent. 3. Deactivate Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate) before packing the column. Alternatively, use a less acidic stationary phase like alumina. 4. Use Copper-Free Conditions or Degas Thoroughly: Employ a copper-free Sonogashira protocol. If using copper, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen. |
| Multiple Spots on TLC After Purification, Including a Persistent Starting Material Spot | 1. Co-elution of Product and Starting Material: The polarity of the product and this compound are very similar. 2. Cyclotrimerization of Starting Material: Under Sonogashira conditions, 4-ethynylphenylthioacetate can undergo self-oligomerization to form a cyclic trimer. | 1. Optimize Chromatography: Use a less polar solvent system to increase the separation between the spots on the TLC plate. A shallow solvent gradient during column chromatography can also improve separation. Aim for an Rf value of 0.2-0.3 for the desired product. 2. Adjust Reaction Stoichiometry: Use a slight excess of the other coupling partner to ensure full consumption of the this compound. The trimer, being a larger molecule, may have a different polarity that can be exploited for separation. |
| Product Appears as an Oil and Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is a Low-Melting Solid or an Oil at Room Temperature: The inherent physical properties of the product may prevent it from crystallizing easily. 3. Incorrect Crystallization Solvent: The chosen solvent may be too good a solvent, or the product may be too soluble for crystallization to occur. | 1. Re-purify: Perform another round of column chromatography, paying close attention to fraction collection to isolate the purest fractions. 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. The product should precipitate as a solid. Alternatively, attempt crystallization at a lower temperature (e.g., in a refrigerator or freezer). 3. Screen Different Solvents: Experiment with a variety of solvents or solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane). Techniques like slow evaporation, vapor diffusion, or layering a non-solvent on top of a solution of the product can be effective. |
| Formation of Disulfides During Thioacetate Deprotection | Oxidation of the Thiol: The free thiol is susceptible to oxidation to form a disulfide, especially in the presence of air. | Perform Deprotection Under Inert Atmosphere: Degas all solvents and reagents before use and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction quickly and consider using an antioxidant if the thiol is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common purification techniques are flash column chromatography, liquid-liquid extraction, and crystallization/recrystallization. Flash chromatography is used to separate the desired product from unreacted starting materials, catalysts, and byproducts based on polarity. Liquid-liquid extraction is useful for initial work-up to remove water-soluble impurities, acids, or bases. Crystallization is an effective final purification step to obtain a highly pure solid product.
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is the primary method for monitoring purification. By spotting the crude reaction mixture and the collected fractions from column chromatography on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product and assess its purity.
Q3: I am performing a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with an this compound derivative. What are the key considerations for purification?
A3: For "click" reactions, a key challenge is the removal of the copper catalyst. After the reaction, a common work-up involves washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts. The resulting 1,2,3-triazole product is often more polar than the starting alkyne, which can be used to your advantage during column chromatography. In some cases, particularly with more polar products, precipitation of the product from the reaction mixture can be an effective purification method.
Q4: My Sonogashira reaction mixture turned black. Does this indicate a failed reaction?
A4: Not necessarily. The formation of a black precipitate is often due to the formation of palladium black (Pd(0) nanoparticles). While this can sometimes indicate catalyst decomposition, the reaction can still proceed to completion. It is more important to monitor the reaction by TLC to determine if the starting materials are being consumed and the product is being formed.
Q5: What are some typical solvent systems for flash column chromatography of this compound derivatives?
A5: Derivatives of this compound are typically non-polar to moderately polar. Good starting points for developing a solvent system for TLC and column chromatography are mixtures of hexanes and ethyl acetate. For non-polar products, a low percentage of ethyl acetate in hexanes (e.g., 5-10%) is often sufficient. For more polar products, the proportion of ethyl acetate can be increased. Adding a small amount of a more polar solvent like dichloromethane can also be helpful.
Experimental Protocols
Protocol 1: Purification of a Sonogashira Coupling Product by Flash Column Chromatography
This protocol describes a general procedure for the purification of a product from a Sonogashira coupling reaction between this compound and an aryl halide.
-
Reaction Work-up:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification of a Thiol from Thioacetate Deprotection via Extraction
This protocol outlines the purification of a thiol product following the basic hydrolysis of the thioacetate group.
-
Reaction Quenching and Neutralization:
-
After the deprotection reaction is complete, cool the reaction mixture in an ice bath.
-
Carefully neutralize the reaction mixture by adding a dilute acid (e.g., 1 M HCl) dropwise until the pH is neutral. Perform this step under an inert atmosphere.
-
-
Liquid-Liquid Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified thiol. It is recommended to use the purified thiol immediately due to its susceptibility to oxidation.
-
Data Presentation
Table 1: Typical Purification Parameters for Sonogashira Coupling Products
| Parameter | Value/Range | Notes |
| Purification Method | Flash Column Chromatography | Most common method for these products. |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Typical Eluent | Hexane/Ethyl Acetate Mixtures | Start with a low polarity mixture (e.g., 98:2) and gradually increase polarity. |
| Example Eluent Ratio | 20:1 Hexane:Ethyl Acetate | A good starting point for many Sonogashira products. |
| Expected Yield | 70-95% | Highly dependent on the reaction efficiency and handling. |
Visualizations
Caption: General experimental workflow for the purification of a product from a reaction involving this compound.
Caption: A logical decision tree for troubleshooting the purification of a reaction product.
References
minimizing non-specific binding in protein labeling with S-(4-ethynylphenyl) ethanethioate
Welcome to the technical support center for protein labeling with S-(4-ethynylphenyl) ethanethioate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile chemical probe for protein analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical probe used for the metabolic or chemical labeling of proteins. It contains a terminal alkyne group, which allows for its covalent attachment to azide-modified reporter tags (e.g., fluorophores, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This probe is particularly useful in activity-based protein profiling (ABPP) and for studying post-translational modifications like protein S-palmitoylation.
Q2: How can I minimize non-specific binding when using this compound?
Minimizing non-specific binding is crucial for obtaining a high signal-to-noise ratio in your experiments. Several factors can be optimized:
-
Blocking Agents: Pre-incubate your protein sample with a blocking agent to saturate non-specific binding sites.
-
Washing Steps: Increase the number and duration of washing steps after the labeling reaction to remove unbound probe and reporter tags.
-
Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a robust signal.
-
Reaction Time: Optimize the incubation time for the click chemistry reaction to maximize specific labeling while minimizing background.
Q3: What are the optimal reaction conditions for the click chemistry step?
Optimal conditions can vary depending on the protein of interest and the experimental setup. However, a good starting point for the CuAAC reaction is:
-
Copper (I) source: Copper (II) sulfate (CuSO₄) reduced in situ by sodium ascorbate.
-
Ligand: A copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Reducing Agent: Freshly prepared sodium ascorbate.
-
pH: The reaction is generally robust and can be performed at a pH range of 4-11.[1]
-
Solvent: The reaction is compatible with aqueous buffers.[1]
Refer to the detailed experimental protocol below for specific concentrations and steps.
Q4: How can I quantify the labeling efficiency of this compound?
Quantifying labeling efficiency is essential for reliable data interpretation. This can be achieved through several methods:
-
In-gel Fluorescence: After the click reaction with a fluorescent azide, proteins can be separated by SDS-PAGE and the fluorescence intensity of the labeled protein can be compared to the total protein amount determined by a protein stain (e.g., Coomassie).
-
Mass Spectrometry: Quantitative mass spectrometry techniques can be used to determine the ratio of labeled to unlabeled peptides after proteolytic digestion of the protein sample.
-
Fluorescence Spectroscopy: For purified proteins, the fluorescence of the attached reporter can be measured and compared to a standard curve to quantify the degree of labeling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-specific Binding | 1. Excess probe or reporter tag concentration. | 1. Titrate down the concentration of this compound and the azide reporter tag. |
| 2. Insufficient blocking. | 2. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent (e.g., non-fat dry milk). | |
| 3. Inadequate washing. | 3. Increase the number and duration of wash steps. Consider adding a low concentration of a mild detergent (e.g., Tween-20) to the wash buffers. | |
| 4. Non-specific reaction of the alkyne group. | 4. In some cases, alkynes can react non-specifically with protein functional groups, a reaction that can be mediated by copper.[2] Ensure the use of a copper-chelating ligand and consider optimizing the copper concentration. For troubleshooting, perform a control reaction with a native protein (not labeled with azide) to assess the level of non-specific alkyne reaction.[2] | |
| Low or No Signal | 1. Inefficient protein labeling with the probe. | 1. Optimize the incubation time and concentration of this compound for the initial labeling step. |
| 2. Inefficient click chemistry reaction. | 2. Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution. Optimize the concentrations of copper, ligand, and ascorbate. A common starting point is a 1:5 ratio of CuSO₄ to ligand. | |
| 3. Quenching of the fluorescent signal. | 3. Ensure the buffer composition is compatible with the chosen fluorophore. | |
| 4. Protein degradation. | 4. Add protease inhibitors to your lysis and reaction buffers. | |
| Poor Reproducibility | 1. Inconsistent reagent preparation. | 1. Prepare fresh stock solutions of reagents, especially sodium ascorbate, for each experiment. |
| 2. Variation in incubation times or temperatures. | 2. Standardize all incubation times and temperatures across experiments. | |
| 3. Incomplete protein precipitation or resuspension. | 3. Ensure complete precipitation of proteins and thorough resuspension of the protein pellet. |
Quantitative Data Summary
The following table provides a summary of key parameters and typical ranges to consider when optimizing your protein labeling experiments with this compound. Achieving a high signal-to-noise ratio is critical for reliable quantification.
| Parameter | Typical Range | Considerations for Optimization |
| This compound Concentration | 10 - 100 µM | Start with a lower concentration and titrate up to find the optimal balance between labeling efficiency and non-specific binding. |
| Azide Reporter Tag Concentration | 2 - 50 µM | Should be in slight excess to the estimated amount of labeled protein. |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction speed but may also increase non-specific binding and protein precipitation. |
| Ligand (THPTA/TBTA) Concentration | 250 - 1250 µM | A 5:1 ligand to copper ratio is often recommended to stabilize the Cu(I) and prevent protein degradation. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I). Prepare fresh for each experiment. |
| Incubation Time (Click Reaction) | 30 - 120 minutes | Longer incubation times may increase signal but can also lead to higher background. |
| Signal-to-Noise Ratio (SNR) | > 3:1 | A higher SNR is desirable for accurate detection and quantification. This can be improved by optimizing all of the above parameters. |
Experimental Protocols
Key Experiment: Activity-Based Protein Profiling (ABPP) of S-palmitoylated Proteins
This protocol outlines a general workflow for the identification of S-palmitoylated proteins in cell culture using this compound.
1. Metabolic Labeling of Cells: a. Culture cells to the desired confluency. b. Replace the culture medium with a medium containing 25-50 µM this compound. c. Incubate the cells for 4-16 hours to allow for metabolic incorporation of the probe into newly synthesized and palmitoylated proteins.
2. Cell Lysis: a. Wash the cells twice with cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction: a. To 1 mg of protein lysate, add the following click chemistry reagents in order: i. Azide-biotin reporter tag (final concentration 50 µM). ii. THPTA ligand (final concentration 500 µM). iii. CuSO₄ (final concentration 100 µM). iv. Freshly prepared sodium ascorbate (final concentration 1 mM). b. Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
4. Protein Precipitation and Enrichment: a. Precipitate the proteins using a chloroform/methanol precipitation method to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS. c. Add streptavidin-agarose beads to the resuspended protein solution to capture the biotin-labeled proteins. d. Incubate for 1-2 hours at room temperature with rotation. e. Wash the beads extensively with a series of high-salt and detergent-containing buffers to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry Analysis: a. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). b. Add trypsin and incubate overnight at 37°C to digest the proteins. c. Collect the supernatant containing the digested peptides. d. Analyze the peptides by LC-MS/MS to identify the S-palmitoylated proteins.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing S-(4-ethynylphenyl) ethanethioate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The selective modification of biological molecules is a cornerstone of modern drug development and chemical biology. S-(4-ethynylphenyl) ethanethioate is a versatile reagent often employed in bioconjugation and click chemistry reactions due to its terminal alkyne and protected thiol functionalities. Characterizing the products of its reactions is crucial for verifying successful conjugation, identifying byproducts, and ensuring the purity and homogeneity of the final product. This guide provides a comparative overview of key analytical techniques for this purpose, supported by experimental data and protocols.
Data Presentation: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. The following table summarizes the performance of common analytical techniques for the characterization of this compound reaction products.
| Feature | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Structural elucidation, purity assessment | Separation, quantification, purity assessment | Identification, quantification, structural confirmation |
| Sample Requirement | Typically in milligrams[1] | Micrograms to milligrams | Picograms to micrograms[1] |
| Limit of Detection (LOD) | ~1 µM[2] | ~1 ng | ~1 pg |
| Limit of Quantification (LOQ) | ~10 µM[2] | ~5 ng | ~5 pg |
| Resolution | High for structural details | High for separating complex mixtures[3][4] | High (mass resolution) |
| Quantitative Accuracy | High (Primary ratio method)[2] | High (with proper calibration) | High (with internal standards)[5] |
| Throughput | Low | High | High |
| Destructive? | No | Yes (sample is eluted) | Yes (sample is ionized and fragmented) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the detailed structural characterization of reaction products.
Objective: To confirm the covalent structure of the reaction product of this compound with a model azide compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to confirm the formation of the triazole ring and the modification of the ethynylphenyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the reaction product from starting materials and byproducts, as well as for quantification.
Objective: To assess the purity of a reaction mixture containing the product of this compound and a reaction partner.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For aromatic compounds, a phenyl-hexyl column can provide alternative selectivity[6].
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the product has strong absorbance (e.g., 254 nm for the aromatic ring).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the percentage purity of the product by dividing the peak area of the product by the total peak area of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and confirming the molecular weight of reaction products.
Objective: To confirm the identity of the desired reaction product by its mass-to-charge ratio (m/z).
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
LC Conditions: Use the same column and similar mobile phase conditions as described for HPLC. Using volatile additives like formic acid or ammonium acetate is crucial for MS compatibility.
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials and the product.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound.
-
Sample Preparation:
-
Prepare the sample as for HPLC analysis, ensuring the concentration is appropriate for the sensitivity of the mass spectrometer (typically in the low µg/mL to ng/mL range).
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the product.
-
Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight of the product. High-resolution mass spectrometry can provide the elemental composition.
Mandatory Visualizations
Workflow for Characterization of a Thiol-Ene Reaction Product
The following diagram illustrates a typical workflow for the synthesis and characterization of a product from a thiol-ene "click" reaction involving this compound.
References
- 1. google.com [google.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. rsc.org [rsc.org]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
S-(4-Ethynylphenyl) Ethanethioate: A Superior Terminal Alkyne for Enhanced "Click" Chemistry Efficiency
For researchers, scientists, and drug development professionals seeking to optimize bioconjugation and material synthesis, S-(4-ethynylphenyl) ethanethioate emerges as a highly efficient terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its enhanced reactivity, driven by the electron-withdrawing nature of the thioester group, offers significant advantages over conventional terminal alkynes, leading to faster reaction times and higher yields.
This guide provides a comprehensive comparison of this compound with other terminal alkynes, supported by experimental data and detailed protocols to facilitate its integration into research and development workflows.
Performance Comparison
The efficiency of terminal alkynes in CuAAC reactions is significantly influenced by the electronic properties of their substituents. Alkynes bearing electron-withdrawing groups exhibit enhanced reactivity. This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the copper(I)-acetylide intermediate, a key step in the catalytic cycle.
This compound, with its para-substituted thioester group, falls into the category of activated alkynes. While direct kinetic data for this specific compound is not extensively published, its performance can be confidently inferred from studies on similarly structured molecules. Research has consistently shown that aryl alkynes with electron-withdrawing substituents are more reactive than their electron-neutral or electron-donating counterparts.[1] For instance, propiolamides are recognized for their high reactivity in CuAAC.[1][2]
Here, we present a comparative overview of the reactivity of various terminal alkynes in CuAAC reactions, positioning this compound based on established chemical principles.
Quantitative Data Summary
The following table summarizes the relative reactivity of different classes of terminal alkynes in CuAAC reactions. The data is compiled from various studies and provides a general hierarchy of alkyne efficiency.
| Alkyne Class | Example Compound | Relative Reactivity | Key Characteristics |
| Electron-Deficient Aromatic Alkynes | This compound | High | Electron-withdrawing thioester group enhances reactivity. |
| p-Nitrophenylacetylene | High | Strong electron-withdrawing nitro group leads to high reactivity.[1] | |
| Propiolamides | N-Propylpropiolamide | High | Generally more reactive than standard propargyl derivatives.[2] |
| Standard Aromatic Alkynes | Phenylacetylene | Moderate | Serves as a common benchmark for comparison. |
| Propargyl Derivatives | Propargyl alcohol | Moderate | Widely used due to commercial availability and ease of handling.[2] |
| Aliphatic Alkynes | 1-Octyne | Low | Generally less reactive than aromatic or activated alkynes. |
Note: The reactivity is a qualitative assessment based on reported reaction times and yields under comparable conditions.
Experimental Protocols
To enable researchers to validate the performance of this compound, we provide a detailed experimental protocol for a comparative CuAAC reaction.
Protocol: Comparative Analysis of Alkyne Reactivity in CuAAC
Objective: To compare the reaction rate of this compound against a standard terminal alkyne (e.g., phenylacetylene) in a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne for comparison)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: 1:1 mixture of tert-butanol and water
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of this compound, phenylacetylene, and benzyl azide in a suitable organic solvent (e.g., DMF or DMSO).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a series of reaction vials, add the following reagents in the specified order to a final volume of 1 mL:
-
Solvent (t-BuOH/H₂O, 1:1): 850 µL
-
Alkyne stock solution (this compound or phenylacetylene): 10 µL (final concentration: 1 mM)
-
Benzyl azide stock solution: 10 µL (final concentration: 1 mM)
-
Internal standard stock solution (if using): 10 µL
-
THPTA stock solution: 10 µL (final concentration: 0.5 mM)
-
CuSO₄·5H₂O stock solution: 10 µL (final concentration: 0.5 mM)
-
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate stock solution (final concentration: 1 mM).
-
Start a timer immediately after the addition of sodium ascorbate.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction vial.
-
Quench the reaction in the aliquot by adding 450 µL of a suitable quenching solution (e.g., EDTA in water or a suitable organic solvent for immediate analysis).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the consumption of the starting materials (alkyne and azide) and the formation of the triazole product.
-
Plot the concentration of the product versus time for each alkyne to determine the initial reaction rates.
-
Calculate the reaction yield at the final time point.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the comparative analysis of alkyne reactivity.
References
A Head-to-Head Comparison of Thiol-Reactive Chemistries for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the leading alternatives to S-(4-ethynylphenyl) ethanethioate for the stable and efficient conjugation of biomolecules.
In the realm of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biological entities is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. While this compound serves to introduce an alkyne for subsequent thiol-yne click chemistry, a more direct and widely adopted approach involves the use of thiol-reactive functional groups that form immediate covalent bonds with cysteine residues. This guide provides a comprehensive comparison of the three leading classes of thiol-reactive reagents: maleimides, haloacetamides (specifically iodoacetamides), and vinyl sulfones. We delve into their reaction kinetics, conjugate stability, and provide detailed experimental protocols to aid in the selection of the optimal chemistry for your specific application.
Performance Comparison: Kinetics and Stability
The choice of a bioconjugation strategy often hinges on two critical parameters: the speed of the reaction (kinetics) and the durability of the resulting linkage (stability). The following table summarizes key quantitative data for the most common thiol-reactive chemistries.
| Feature | Maleimides | Iodoacetamides | Vinyl Sulfones | Thiol-Yne (Radical-mediated) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition | Radical Addition |
| Second-Order Rate Constant (k₂) with Cysteine | ~10² - 10³ M⁻¹s⁻¹[1] | ~0.6 - 10 M⁻¹s⁻¹[1][2] | ~0.4 - 3 M⁻¹s⁻¹[3] | Varies with initiator and conditions |
| Optimal pH | 6.5 - 7.5 | 8.0 - 8.5 | 8.0 - 9.0 | Neutral (with photoinitiator) |
| Resulting Linkage | Thiosuccinimide ether | Thioether | Thioether | Thioether |
| Conjugate Stability | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability.[4][5] Half-life can be short in the presence of competing thiols.[5] | Highly stable thioether bond. | Highly stable thioether bond, generally more stable than maleimide adducts.[6][7] | Stable thioether bond.[8] |
| Key Advantages | Very fast reaction rates, high selectivity for thiols at neutral pH.[9] | Forms a very stable bond. | Forms a very stable bond, less prone to hydrolysis than maleimides.[6] | "Click chemistry" characteristics, high efficiency.[8] |
| Key Disadvantages | Potential for conjugate instability and payload loss.[4][5] | Slower reaction rates compared to maleimides, potential for off-target reaction at higher pH. | Slower reaction rates compared to maleimides. | Requires a radical initiator (e.g., UV light), which may not be suitable for all biomolecules. |
Experimental Workflows and Methodologies
To ensure reproducible and efficient bioconjugation, adherence to well-defined protocols is essential. Below are detailed experimental workflows for each of the major thiol-reactive chemistries, along with a representative protocol for a typical protein labeling experiment.
Logical Workflow for Thiol-Reactive Bioconjugation
Detailed Experimental Protocols
Maleimide-Based Protein Labeling
Maleimides are highly reactive towards thiols at near-neutral pH, making them a popular choice for rapid bioconjugation.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein in degassed PBS to a final concentration of 1-5 mg/mL.
-
Optional Disulfide Reduction: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Purification: Remove excess, unreacted maleimide reagent using a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.
Iodoacetamide-Based Protein Labeling
Iodoacetamides react with thiols to form a highly stable thioether bond. The reaction is typically slower than with maleimides and is optimal at a slightly alkaline pH.
Materials:
-
Protein with accessible cysteine residues
-
Iodoacetamide-functionalized molecule (e.g., Iodoacetamide-FITC)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Iodoacetamide Reagent Preparation: Immediately before use, dissolve the iodoacetamide reagent in DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide reagent solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Purification: Remove excess, unreacted iodoacetamide reagent using a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and mass spectrometry.
Vinyl Sulfone-Based Protein Labeling
Vinyl sulfones offer a stable alternative to maleimides, forming a thioether bond that is resistant to hydrolysis.
Materials:
-
Protein with accessible cysteine residues
-
Vinyl sulfone-functionalized molecule
-
Reaction Buffer: 0.1 M Borate buffer or Phosphate buffer, pH 8.0-9.0
-
Organic co-solvent (e.g., DMSO or DMF) if the vinyl sulfone reagent has low aqueous solubility
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Vinyl Sulfone Reagent Preparation: Dissolve the vinyl sulfone reagent in a minimal amount of organic co-solvent (if necessary) and then dilute to the desired concentration with the Reaction Buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the vinyl sulfone reagent solution to the protein solution. Mix gently and incubate at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Remove excess, unreacted vinyl sulfone reagent using a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Application in Signaling Pathway Research
Thiol-reactive bioconjugation is instrumental in developing chemical probes and targeted therapies for studying and modulating cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in cancer.[4][10][11][12][13]
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[11] Dysregulation of this pathway is a hallmark of many cancers.[14] Bioconjugation strategies are employed to:
-
Develop Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting EGFR can be conjugated with cytotoxic drugs using thiol-reactive linkers. These ADCs deliver the therapeutic payload specifically to cancer cells overexpressing EGFR.[4]
-
Create Probes for Imaging: Fluorophores or imaging agents can be conjugated to EGFR ligands or antibodies to visualize receptor localization and trafficking.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell fate.[15] Thiol-reactive probes are valuable for:
-
Kinase Activity Profiling: Covalent inhibitors designed with thiol-reactive warheads (e.g., vinyl sulfones) can selectively target and inhibit specific kinases within the MAPK cascade, allowing for the study of their individual roles.[16]
-
Pull-down Assays: Biotinylated thiol-reactive probes can be used to covalently label and then isolate specific kinases or interacting proteins for identification by mass spectrometry.
Conclusion
The choice of a thiol-reactive chemistry for bioconjugation is a critical decision that impacts the efficiency of synthesis and the in-use performance of the resulting conjugate. Maleimides offer the advantage of rapid reaction kinetics, making them suitable for applications where speed is of the essence. However, the potential for instability of the thiosuccinimide linkage must be carefully considered, especially for in vivo applications. For applications demanding high stability, iodoacetamides and vinyl sulfones, which form robust thioether bonds, present superior alternatives, albeit with generally slower reaction rates. By understanding the trade-offs between reactivity and stability, and by employing the detailed protocols provided, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific and therapeutic goals.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prolynxinc.com [prolynxinc.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating EGFR Signaling Attenuates Osteoarthritis Development Following Loading Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different copper sources for S-(4-ethynylphenyl) ethanethioate click reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Copper Catalysts for Azide-Alkyne Cycloaddition Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging carbon-heteroatom bonds, yielding 1,2,3-triazoles.[1][2][3][4] This reaction's reliability, mild reaction conditions, and broad functional group tolerance have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] The choice of the copper catalyst is a critical parameter that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides a comparative study of different copper sources for the CuAAC reaction of S-(4-ethynylphenyl) ethanethioate, a versatile building block in medicinal chemistry and materials science. While direct comparative data for this compound is limited in the reviewed literature, this guide leverages data from structurally similar aryl alkynes to provide a valuable performance benchmark.
Performance Comparison of Copper Catalysts
The selection of a copper source is a crucial step in designing a successful CuAAC reaction. The most common sources are copper(II) sulfate with a reducing agent (typically sodium ascorbate), copper(I) salts such as copper(I) iodide, and various heterogeneous copper catalysts. Each system presents a unique set of advantages and disadvantages in terms of reaction kinetics, ease of use, and scalability.
| Copper Source | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| CuSO₄ / Sodium Ascorbate | 1-5 | 0.5 - 24 h | 78-99%[6] | Inexpensive, readily available, effective in aqueous and organic solvents.[7][8] | Requires a reducing agent, potential for side reactions if not optimized.[3] |
| CuI | 1-10 | 0.5 - 12 h | 89-96%[9][10][11] | Direct source of Cu(I), often faster reaction rates. | Sensitive to oxidation, may require inert atmosphere, less soluble in some solvents. |
| Heterogeneous Cu Catalysts | 0.2 - 10 | 2 - 24 h | 26-99%[1] | Easily recoverable and reusable, low copper contamination of the product.[1][12] | Can have lower activity than homogeneous systems, may require higher temperatures.[12][13] |
Experimental Workflow & Catalytic Cycle
To aid in the conceptualization of a comparative study and to illustrate the reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Proposed catalytic cycle for the CuAAC reaction.
Detailed Experimental Protocols
The following are generalized protocols for performing the CuAAC reaction with this compound using two of the most common homogeneous copper sources. Researchers should optimize these conditions for their specific azide substrate.
Protocol 1: Using Copper(II) Sulfate and Sodium Ascorbate
This is a widely used and robust method, particularly suitable for reactions in aqueous or mixed aqueous/organic solvent systems.[7][8]
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
To the reaction mixture, add the copper(II) sulfate solution to achieve a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to achieve a final concentration of 5-10 mol%. The solution will typically turn a yellow-orange color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be worked up by extraction with an organic solvent (e.g., ethyl acetate) after quenching with aqueous ammonia or a solution of EDTA to remove the copper catalyst.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Using Copper(I) Iodide
This method utilizes a direct source of the active Cu(I) catalyst and can often lead to faster reaction times.[9][10][11] It is crucial to minimize the exposure of CuI to air to prevent oxidation.
Materials:
-
This compound
-
Azide counterpart
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and the azide (1.1 equivalents) dissolved in the anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the reaction mixture.
-
Add copper(I) iodide (1-10 mol%) to the stirring solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is then purified by flash column chromatography.
Conclusion
The choice of copper catalyst for the click reaction of this compound depends on several factors including the scale of the reaction, the required purity of the product, and the available resources. For general laboratory-scale synthesis, the CuSO₄/sodium ascorbate system offers a cost-effective and reliable option. For reactions where faster kinetics are desired and an inert atmosphere can be maintained, CuI is an excellent choice. For applications requiring minimal copper contamination and catalyst recyclability, heterogeneous copper catalysts present a promising, albeit sometimes less active, alternative.[1][12][14] It is recommended that researchers perform small-scale optimization experiments to determine the most suitable copper source and reaction conditions for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. CuSO4 - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Thiol-Reactive Conjugation: S-(4-ethynylphenyl) ethanethioate and Maleimide Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The selective modification of cysteine residues, owing to the unique reactivity of their thiol groups, is a cornerstone of these technologies. This guide provides a comparative analysis of S-(4-ethynylphenyl) ethanethioate, a representative thiol-alkyne probe for "click chemistry" applications, and traditional maleimide-based reagents, offering insights into their respective conjugation efficiencies and methodologies.
Quantitative Comparison of Conjugation Efficiency
In contrast, maleimide-based conjugations, while widely used, can exhibit variable efficiency depending on the specific reagents and reaction conditions. The stability of the resulting thioether bond can also be a concern, with some maleimide conjugates being susceptible to retro-Michael addition, leading to deconjugation.
For a tangible comparison, we present experimental data for the conjugation of thiol-containing biomolecules to maleimide-functionalized nanoparticles. These studies highlight the achievable efficiencies with this established chemistry.
| Biomolecule | Maleimide Ligand | Molar Ratio (Maleimide:Biomolecule) | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | Maleimide-PEG-PLGA NPs | 2:1 | 30 min | 84 ± 4 | [1] |
| 11A4 Nanobody | Maleimide-PEG-PLGA NPs | 5:1 | 2 hours | 58 ± 12 | [1] |
Table 1: Experimentally determined conjugation efficiencies of thiol-containing biomolecules to maleimide-functionalized nanoparticles.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and efficient bioconjugation. Below are representative protocols for both thiol-alkyne and thiol-maleimide conjugation reactions.
Protocol 1: General Procedure for Thiol-Alkyne Conjugation via Click Chemistry
This protocol describes a general workflow for labeling a thiol-containing protein with an alkyne probe like this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or other alkyne-thiol probe)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent for Cu(I) generation (e.g., sodium ascorbate, THPTA)
-
Degassed reaction buffers
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Thiol-Alkyne Labeling:
-
Dissolve this compound in an organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the alkyne probe to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Probe: Remove the unreacted alkyne probe by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Click Chemistry Reaction:
-
To the alkyne-labeled protein, add the azide-functionalized reporter molecule in a 5-fold molar excess.
-
Prepare the copper catalyst solution by mixing CuSO₄ and a reducing agent (e.g., sodium ascorbate) in a 1:5 molar ratio in a degassed buffer.
-
Add the copper catalyst to the protein-azide mixture.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to remove excess reagents.
-
Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful labeling and determine the degree of labeling.
Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Functionalized Nanoparticles
This protocol is adapted from a study by van der Meel et al. and describes the conjugation of a cRGDfK peptide to PLGA-PEG-maleimide nanoparticles.
Materials:
-
Maleimide-functionalized PLGA nanoparticles
-
Thiol-containing cRGDfK peptide
-
HEPES buffer (10 mM, pH 7.0)
Procedure:
-
Nanoparticle Suspension: Suspend the maleimide-functionalized nanoparticles in 10 mM HEPES buffer at pH 7.0.
-
Peptide Solution: Dissolve the cRGDfK peptide in the same HEPES buffer.
-
Conjugation Reaction:
-
Mix the nanoparticle suspension with the peptide solution at a maleimide-to-thiol molar ratio of 2:1.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
-
-
Purification: Separate the peptide-conjugated nanoparticles from unreacted peptide by centrifugation or size-exclusion chromatography.
-
Quantification: Determine the conjugation efficiency by quantifying the amount of unconjugated peptide in the supernatant using a suitable method like HPLC.
Visualizing Experimental Workflows
The following diagrams illustrate the conceptual workflows for the described bioconjugation strategies.
References
A Comparative Guide to Confirming Triazole Ring Formation in S-(4-ethynylphenyl) ethanethioate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary method for forming a 1,2,3-triazole ring from S-(4-ethynylphenyl) ethanethioate: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The performance of this "click chemistry" reaction will be compared with the alternative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data from analogous reactions. Detailed experimental protocols and characterization data are provided to assist researchers in unequivocally confirming the successful formation of the triazole ring.
Data Presentation: CuAAC vs. RuAAC for Triazole Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes like this compound. An alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offers complementary regioselectivity, yielding the 1,5-disubstituted isomer.[1][2][3]
While specific experimental data for the CuAAC reaction of this compound with a common azide like benzyl azide is not extensively reported, the reaction is highly robust and predictable. High yields are consistently reported for structurally similar aryl alkynes. For the purpose of this guide, we will present data for the reaction of benzyl azide with phenylacetylene and its derivatives, which serve as excellent models for the reactivity of this compound.
| Reaction | Catalyst System | Product Regioisomer | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted | 90-98%[3] | 1-4 hours | High yield, excellent regioselectivity, mild conditions, wide functional group tolerance.[2] | Potential cytotoxicity of residual copper, not suitable for internal alkynes.[4][5] |
| RuAAC | [Cp*RuCl] complex | 1,5-disubstituted | ~80%[4] | 2-6 hours | Access to the 1,5-regioisomer, compatible with internal alkynes.[3][4] | Slower reaction rates, catalyst can be more expensive and less accessible.[5] |
Table 1. Comparison of CuAAC and RuAAC reactions for the synthesis of 1,2,3-triazoles from terminal alkynes.
Experimental Protocols
Protocol 1: Synthesis of S-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl) ethanethioate via CuAAC
This protocol is adapted from standard, widely used procedures for the CuAAC reaction.[6][7]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure S-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl) ethanethioate.
Protocol 2: Confirmation of Triazole Ring Formation by NMR and IR Spectroscopy
The formation of the triazole ring can be unequivocally confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The most telling signal is the appearance of a singlet corresponding to the C5-proton of the 1,2,3-triazole ring. For 1-benzyl-4-phenyl-1H-1,2,3-triazole, a structurally similar compound, this proton appears as a singlet at approximately 7.66 ppm.[1] The disappearance of the signal for the acetylenic proton of this compound (typically around 3.0-3.5 ppm) is also a key indicator.
-
¹³C NMR Spectroscopy: The formation of the triazole ring will result in the appearance of two new signals corresponding to the triazole carbons. For 1-benzyl-4-phenyl-1H-1,2,3-triazole, these carbons appear at approximately 119.5 ppm and 148.1 ppm.[1]
-
FT-IR Spectroscopy: The characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and terminal alkyne ≡C-H stretch (around 3300 cm⁻¹) of the starting material will be absent in the product spectrum. The formation of the triazole ring gives rise to characteristic C=N and N=N stretching vibrations, although these can be difficult to assign definitively in a complex molecule.
Expected Spectroscopic Data for S-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl) ethanethioate:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Triazole CH | ~7.7-8.0 (singlet) |
| Benzyl CH₂ | ~5.6 (singlet) |
| Phenyl H's | ~7.3-7.9 (multiplets) |
| Ethanethioate CH₃ | ~2.4 (singlet) |
| ¹³C NMR | |
| Triazole C4 | ~147 |
| Triazole C5 | ~120 |
| Benzyl CH₂ | ~54 |
| Ethanethioate C=O | ~192-198 |
| Ethanethioate CH₃ | ~30 |
Table 2. Predicted ¹H and ¹³C NMR chemical shifts for S-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl) ethanethioate based on analogous structures.[1]
Mandatory Visualization
Caption: Workflow for triazole synthesis and confirmation.
Caption: Simplified CuAAC catalytic cycle.
References
- 1. rsc.org [rsc.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. rsc.org [rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-(4-ethynylphenyl) ethanethioate for Protein S-acylation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and limitations of S-(4-ethynylphenyl) ethanethioate, a chemical probe widely used for the study of protein S-acylation. We offer an objective comparison with alternative methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and Protein S-acylation
Protein S-acylation, also known as S-palmitoylation, is a reversible post-translational modification where a fatty acid, typically palmitic acid, is attached to a cysteine residue via a thioester bond. This modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.
This compound is a cell-permeable analog of palmitic acid that contains a terminal alkyne group. This functional group allows for bioorthogonal ligation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the detection and enrichment of S-acylated proteins. This technique is broadly categorized as Metabolic Labeling with Click Chemistry (MLCC).
Comparison of Methods for S-acylation Analysis
The two primary methods for studying protein S-acylation are Metabolic Labeling with Click Chemistry (MLCC), which utilizes probes like this compound, and the Acyl-Biotin Exchange (ABE) assay. Each method presents a unique set of advantages and disadvantages.
| Feature | Metabolic Labeling with Click Chemistry (MLCC) | Acyl-Biotin Exchange (ABE) |
| Principle | Metabolic incorporation of an alkyne- or azide-tagged fatty acid analog into proteins, followed by click chemistry-mediated biotinylation or fluorophore conjugation for detection and enrichment. | Chemical-based method involving the blocking of free thiols, cleavage of thioester bonds with hydroxylamine to reveal formerly S-acylated cysteines, and subsequent labeling of these newly exposed thiols with a thiol-reactive probe (e.g., biotin). |
| Probe | This compound, alkynyl palmitate (YnPal), azido palmitate, etc. | Thiol-reactive probes (e.g., HPDP-biotin). |
| Cell Requirement | Requires live cells for metabolic incorporation of the probe. | Can be performed on cell lysates, tissues, and in some cases, fixed samples.[1][2] |
| Specificity | Can be susceptible to metabolic conversion of the probe into other fatty acids or incorporation into other lipid modifications, leading to off-target labeling.[3][4] | Generally considered more specific for S-acylated proteins as it directly targets the thioester bond. However, it can also label other thioester-containing proteins.[1][3] |
| Sensitivity | Can be highly sensitive, but efficiency depends on cellular uptake and metabolism of the probe. | Sensitivity can be limited by the efficiency of the chemical reactions and potential for incomplete blocking of free thiols. |
| Quantitative Analysis | Amenable to quantitative proteomics workflows like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to compare S-acylation levels across different conditions.[2] | Also compatible with quantitative proteomics, including label-free and SILAC-based approaches.[2][5][6] |
| Limitations | Potential for cellular toxicity of the probe, competition with endogenous fatty acids, and metabolic alteration of the probe.[2] | In vitro labeling may not fully recapitulate the in vivo acylation state; harsh chemical treatments can disrupt protein complexes. |
Experimental Protocols
Metabolic Labeling of S-acylated Proteins using this compound
This protocol provides a general workflow for the metabolic labeling of cultured mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-biotin or azide-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
-
Streptavidin-agarose beads (for enrichment)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (typically 25-100 µM).
-
Replace the existing medium with the labeling medium and incubate for 4-16 hours.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following components in order:
-
Azide-biotin (final concentration 100 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
Enrichment of Labeled Proteins (Optional):
-
Incubate the reaction mixture with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer.
-
Elute the biotinylated proteins by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if using a fluorescent azide) or by Western blotting with an anti-biotin antibody or streptavidin-HRP.
-
Visualizations
Caption: Experimental workflow for MLCC.
Caption: Reversible S-acylation cycle.
Limitations of this compound and the MLCC Method
While powerful, the use of this compound and the MLCC method has several limitations that researchers must consider:
-
Metabolic Downstream Effects: The cellular machinery can metabolize this compound. The alkyne tag may be incorporated into other fatty acids through chain shortening or elongation, leading to the labeling of proteins modified by these other lipids.[3][4]
-
Off-Target Labeling: The probe can potentially be incorporated into other lipid modifications, such as N-myristoylation or O-acylation, which could lead to false-positive identifications.[1][3]
-
Toxicity and Perturbation: Introducing an exogenous fatty acid analog can perturb cellular lipid metabolism and may exhibit some level of cytotoxicity, especially at high concentrations or with long incubation times.[2]
-
Competition with Endogenous Pools: The efficiency of labeling is dependent on the competition between the alkyne-tagged probe and the endogenous pool of palmitic acid. In cells with high rates of fatty acid synthesis, the labeling efficiency may be reduced.[2]
Alternatives to this compound
Several alternative probes are available for MLCC, each with its own characteristics:
-
Alkynyl Palmitate (YnPal): This is another commonly used alkyne-tagged palmitate analog. Its shorter carbon chain compared to this compound may influence its metabolic fate and incorporation efficiency.
-
Azido-Palmitate: This probe contains an azide functional group for click chemistry. The choice between an alkyne and an azide probe may depend on the specific experimental setup and the availability of corresponding click chemistry partners.
-
Acyl-Biotin Exchange (ABE): As detailed in the comparison table, ABE is a chemical-based alternative that does not rely on metabolic incorporation. This method is particularly useful for tissue samples or when metabolic labeling is not feasible.[1][2]
Conclusion
This compound is a valuable tool for the investigation of protein S-acylation, enabling the sensitive detection and identification of modified proteins through the MLCC approach. However, researchers must be cognizant of its limitations, including potential off-target effects and metabolic alterations. A thorough understanding of the advantages and disadvantages of MLCC in comparison to the ABE method is crucial for designing robust experiments and accurately interpreting the resulting data. The choice of method and specific probe should be carefully considered based on the biological question, the experimental system, and the available resources.
References
- 1. longdom.org [longdom.org]
- 2. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-(4-ethynylphenyl) ethanethioate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like S-(4-ethynylphenyl) ethanethioate are paramount for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the chemical properties of its functional groups—a thioester and a terminal ethynyl group—and general principles of hazardous waste management.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the compound's potential for unknown toxicity and reactivity, a cautious approach is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended if there is a splash hazard.[1] | Protects eyes from splashes and potential aerosols. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Provides a barrier against skin contact. Double-gloving is a best practice for handling compounds with unknown dermal toxicity. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1] | Protects against splashes and contamination of personal clothing. |
| Footwear | Closed-toe and closed-heel shoes.[1] | Prevents exposure from spills. |
| Respiratory | All handling and disposal procedures should be conducted in a certified chemical fume hood.[2] | Minimizes the risk of inhaling vapors or aerosols, which is especially important for compounds with strong odors like many sulfur-containing chemicals. |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification:
-
This compound is classified as a non-halogenated organic solvent waste.
-
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]
-
The label must include:
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas).[5][6]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Flammable," "Toxic"). While the specific hazards are not fully characterized, it is prudent to assume both flammability and toxicity.
-
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the labeled hazardous waste container.
-
Do not mix this waste with incompatible chemicals. It is best practice to maintain separate waste streams for different chemical classes to prevent unintended reactions.[2][3]
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[2]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Ensure the waste container is stored in secondary containment, such as a plastic bin, to contain any potential leaks.[3][7]
-
-
Disposal Request:
III. Decontamination of Glassware and Surfaces
Due to the presence of the thioester group, which can have a persistent and unpleasant odor, specific decontamination procedures are recommended for any glassware or equipment that has come into contact with the compound.
Experimental Protocol: Decontamination
-
Initial Rinse:
-
In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect this rinsate as hazardous waste in the same container as the this compound waste.
-
-
Bleach Bath:
-
Prepare a bleach bath by making a 1:1 mixture of household bleach and water in a designated plastic container.[9]
-
Submerge the rinsed glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[9] This will oxidize the residual sulfur compounds.
-
The bleach bath should be labeled and kept in a fume hood.[9]
-
-
Final Cleaning:
-
After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.[9]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. How To [chem.rochester.edu]
Personal protective equipment for handling S-(4-ethynylphenyl) ethanethioate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of S-(4-ethynylphenyl) ethanethioate (CAS No. 170159-24-7). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact. Thioesters can be irritating and potentially toxic upon absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | A standard laboratory coat must be worn. For larger quantities or risk of splashing, consider a chemical-resistant apron over the lab coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of any dust, aerosols, or vapors, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling a solid, weigh the compound in the fume hood. Avoid creating dust. For transfers, use appropriate tools (e.g., spatulas).
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, be aware that thioesters can decompose to release flammable and toxic sulfur compounds. Use a well-controlled heating mantle and ensure adequate ventilation.
-
Post-Handling: After handling, thoroughly wipe down the work area in the fume hood.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. The recommended storage temperature is between 2-8°C. For long-term storage, -20°C under an inert atmosphere like argon is advised.
Disposal Plan
Waste Characterization:
-
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect all solid waste, including contaminated PPE and bench paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
